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Acetic-2-13C acid, anhydride Documentation Hub

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  • Product: Acetic-2-13C acid, anhydride
  • CAS: 17830-01-2

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl-13C Acetic Anhydride in Structural Biology & Drug Development

Topic: Methyl-13C labeled acetic anhydride suppliers Content Type: In-depth Technical Guide Executive Summary Methyl-13C labeled acetic anhydride ( , specifically the 2,2'- isotopomer , is a high-value derivatization rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl-13C labeled acetic anhydride suppliers Content Type: In-depth Technical Guide

Executive Summary

Methyl-13C labeled acetic anhydride (


, specifically the 2,2'-

isotopomer
, is a high-value derivatization reagent used to introduce stable isotope tags into nucleophilic functional groups (hydroxyls, amines, thiols).[1] Unlike its carbonyl-labeled counterpart (used primarily for hyperpolarization studies), methyl-labeled acetic anhydride is the gold standard for quantitative NMR spectroscopy and metabolic flux analysis where aliphatic signal resolution is paramount.

This guide provides a technical breakdown of the supplier landscape, critical quality specifications, and a self-validating protocol for chemical acetylation, designed for researchers in drug discovery and structural elucidation.

Part 1: Critical Technical Specifications

Before selecting a supplier, researchers must define the required isotopic topology. "Methyl-labeled" strictly refers to labeling at the C2 position of the acetyl group.

1.1 The Isotopomer Profile
  • Chemical Name: Acetic anhydride-2,2'-

    
    [2][3][4][5][6]
    
  • Linear Formula: (

    
    CO)
    
    
    
    O[3]
  • Molecular Weight: 104.07 g/mol (vs. 102.09 unlabeled)

  • Target Enrichment:

    
     99 atom % 
    
    
    
    [6][7]
  • Chemical Purity:

    
     98% (CP)
    
  • Key Impurity: Acetic acid-2-

    
     (Hydrolysis product)
    
1.2 Quality Criticality: The Hydrolysis Vector

The primary failure mode in


-acetylation experiments is the presence of hydrolyzed acetic acid.
  • The Risk: Acetic anhydride is moisture-sensitive. Even trace water in the bottle converts the reagent to acetic acid.

  • Impact: Acetic acid is a much weaker electrophile. Using hydrolyzed reagent leads to incomplete derivatization and introduces interfering NMR signals (Acetic acid methyl

    
     ppm vs. Anhydride methyl 
    
    
    
    ppm).
Part 2: Supplier Landscape & Sourcing Strategy

The market for stable isotopes is consolidated. The following suppliers are validated sources for high-enrichment Methyl-13C acetic anhydride.

Table 1: Comparative Supplier Analysis

SupplierProduct CodeEnrichmentCAS No. (Labeled)Packaging OptionsNotes
Cambridge Isotope Laboratories (CIL) CLM-116099%

17830-01-20.5g, 1g, 5gPreferred Source. Industry standard for isotopic purity.[6] High stock reliability.
Sigma-Aldrich (Merck) 48784899%

98006-45-2*250mg, 1gGood availability through global distribution. Note: Cites different CAS registry but same molecule.
Isotec (Sigma) (See above)99%

98006-45-2CustomBulk synthesis division of Sigma. Best for kg-scale GMP requirements.
Eurisotop CLM-116099%

17830-01-2VariesMajor European distributor for CIL products.

Sourcing Insight: While Sigma and CIL are the primary manufacturers, the CAS number discrepancy (17830-01-2 vs 98006-45-2) is a registry artifact; both refer to the 2,2'-


 isotopomer. Always verify the structure (

) explicitly in the Certificate of Analysis (CoA) to avoid purchasing the 1,1' (carbonyl) labeled version.
Part 3: Experimental Application (The "How-To")
3.1 Core Workflow: Quantitative Derivatization for NMR

This protocol utilizes Methyl-13C acetic anhydride to determine the number of exchangeable protons (alcohols/amines) in a complex natural product or drug metabolite.

Mechanism: Nucleophilic Acyl Substitution. Reagents:

  • Substrate (Dry, ~5-10 mg)

  • Methyl-13C Acetic Anhydride (1.5 - 5.0 equivalents per site)

  • Pyridine-d5 (Solvent/Base) or DMAP (Catalyst)

Protocol:

  • Drying: Lyophilize the substrate to remove trace water.

  • Dissolution: Dissolve substrate in 0.6 mL Pyridine-d5 in an NMR tube.

  • Reference Scan: Acquire a baseline

    
     NMR spectrum.
    
  • Addition: Add Methyl-13C Acetic Anhydride (via syringe through septum).

  • Reaction: Allow to react at RT for 30-60 mins (monitor via NMR).

  • Detection: Acquire

    
     NMR (inverse gated decoupling for quantification).
    

Data Interpretation:

  • Signal: You will observe intense singlets in the 20.0 – 24.0 ppm range.

  • Counting: The number of distinct

    
    -methyl peaks corresponds to the number of chemically distinct acetylated sites.
    
  • Chemical Shift Logic:

    • O-Acetyl (Alcohols):

      
       ~ 21.0 - 22.0 ppm
      
    • N-Acetyl (Amines):

      
       ~ 22.5 - 23.5 ppm
      
    • S-Acetyl (Thiols):

      
       ~ 30.0 ppm (distinctly downfield)
      
3.2 Visualization: The Acetylation Logic Flow

AcetylationWorkflow Substrate Unknown Substrate (R-OH / R-NH2) Reaction Reaction Matrix (Pyridine-d5 / DMAP) Substrate->Reaction Reagent Methyl-13C Ac2O (Supplied by CIL/Sigma) Reagent->Reaction Nucleophilic Attack NMR 13C NMR Detection (20-25 ppm Region) Reaction->NMR Acetylation Complete Output1 Signal A: 21.2 ppm (Primary Alcohol) NMR->Output1 Peak Assignment Output2 Signal B: 23.1 ppm (Secondary Amine) NMR->Output2

Figure 1: Logical flow of the Methyl-13C acetylation experiment for structural elucidation.

Part 4: Handling, Storage & Self-Validation

To ensure scientific integrity, you must treat the reagent as a dynamic system that degrades over time.

4.1 The Self-Validating QC Protocol

Before using a stored bottle of Methyl-13C acetic anhydride for a critical experiment, perform this 5-minute check:

  • Take an Aliquot: Withdraw 10

    
    L of the reagent under inert gas.
    
  • Dilute: Mix with 0.5 mL

    
    .
    
  • Run 1H NMR:

    • Pass Criteria: A sharp singlet at 2.20 ppm (Anhydride methyl).

    • Fail Criteria: Appearance of a singlet at 2.10 ppm (Acetic acid methyl) exceeding 5% integral intensity.

    • Action: If Acid > 5%, redistill or add excess reagent to compensate, but beware of pH changes.

4.2 Storage Decision Matrix

StorageLogic Start Received Shipment (Methyl-13C Ac2O) Check Inspect Seal & Septum Start->Check Open First Use? Check->Open StoreNew Store at RT Dark, Desiccator Open->StoreNew No StoreUsed Purge with Argon/N2 Parafilm Seal Open->StoreUsed Yes Hydrolysis Risk: Hydrolysis to Acetic Acid-13C StoreUsed->Hydrolysis If seal fails

Figure 2: Storage decision matrix to prevent isotopic reagent degradation.

References
  • Cambridge Isotope Laboratories. Acetic anhydride (2,2'-13C2, 99%) Product Specification.[2][4][6] CIL Catalog. Link

  • Sigma-Aldrich. Acetic anhydride-2,2'-13C2 Product Sheet. Merck KGaA. Link

  • Diercks, T., Coles, M., & Kessler, H. (2001). Applications of NMR in drug discovery.[8][9][10] Current Opinion in Chemical Biology, 5(3), 285-291. Link

  • Fesik, S. W. (1993). NMR structure-based drug design.[8] Journal of Biomolecular NMR, 3(3), 261-269. (Contextualizing isotopic labeling in FBDD).

Sources

Exploratory

A Senior Application Scientist's Guide to Acetic Anhydride-2,2'-13C2: Safety, Handling, and Experimental Application

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Tool and Its Risks Acetic anhydride-2,2'-13C2 is a specialized isotopic labeling reagent used extensively in mass s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Tool and Its Risks

Acetic anhydride-2,2'-13C2 is a specialized isotopic labeling reagent used extensively in mass spectrometry-based research and drug development. Its primary function is to introduce a stable, heavy isotope tag (+3 Da per acetyl group compared to the unlabeled equivalent) onto molecules containing primary amines, secondary amines, hydroxyls, or thiols. This precise mass shift is invaluable for quantitative proteomics, metabolomics, and tracking the fate of drug candidates in complex biological systems.

However, the chemical reactivity that makes it an excellent labeling agent is also the source of its significant hazards. The isotopic label does not alter the fundamental chemical reactivity or the associated dangers of the parent molecule, acetic anhydride.[1] This guide provides an in-depth analysis of the safety data for Acetic Anhydride-2,2'-13C2, moving beyond mere compliance to offer practical, field-proven insights for its safe and effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of a robust risk assessment.

PropertyValueSource
Chemical Name Acetic anhydride-2,2'-13C2-
Synonyms Ethanoic anhydride-13C2, Acetyl acetate-13C2[2]
CAS Number 92591-49-6 (labeled); 108-24-7 (unlabeled)[3]
Molecular Formula (¹³CH₃CO)₂O[1]
Molecular Weight Approx. 104.06 g/mol -
Appearance Colorless liquid[4]
Odor Strong, pungent, vinegar-like[4]
Boiling Point 139.8 °C (283.6 °F)[1]
Melting Point -73.1 °C (-99.6 °F)[1]
Flash Point 49 °C (121 °F) (closed cup)[5]
Density 1.08 g/cm³ at 20 °C[3]
Vapor Density 3.52 (Air = 1)[4]
Solubility in Water Reacts violently to form acetic acid[1][6][7]

The physical properties are based on the unlabeled acetic anhydride, as the isotopic labeling results in a negligible difference in these characteristics.

Hazard Analysis: A Mechanistic Perspective

The hazards of acetic anhydride are dictated by its high reactivity, particularly its propensity for hydrolysis and acylation.[8] Understanding the "why" behind the hazard pictograms is crucial for internalizing safe practices.

GHS Hazard Classification & The Science Behind It

PictogramGHS ClassificationHazard StatementMechanistic Rationale for Researchers
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Flammable Liquid, Cat. 3H226: Flammable liquid and vaporThe flash point of 49°C means that at temperatures common in labs, it can produce enough vapor to form an ignitable mixture with air.[9][10] Vapors are heavier than air and can travel to distant ignition sources.[3][5]

Skin Corrosion, Cat. 1BH314: Causes severe skin burns and eye damageThe primary danger stems from its rapid, exothermic reaction with water (hydrolysis) on moist surfaces like skin, eyes, and mucous membranes to form corrosive acetic acid.[1][11] This reaction destroys tissue on contact.

Acute Toxicity, Inhalation, Cat. 2H330: Fatal if inhaledThe vapor is highly corrosive to the entire respiratory tract.[11][12] Inhalation can cause severe irritation, coughing, shortness of breath, and potentially fatal pulmonary edema (fluid accumulation in the lungs).[11][12]

Acute Toxicity, Oral, Cat. 4H302: Harmful if swallowedIngestion causes immediate and severe corrosive damage to the mouth, throat, esophagus, and stomach, which can lead to perforation.[3]

Exposure Control and Personal Protective Systems

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is non-negotiable.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of open containers of acetic anhydride must be performed inside a certified chemical fume hood to control flammable and toxic vapors.[13]

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[5]

  • Emergency Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[13]

Personal Protective Equipment (PPE): A Self-Validating Barrier

Your choice of PPE must be based on the specific hazards of corrosion and vapor inhalation.

Body PartRequired PPERationale and Field Insights
Hands Butyl rubber or Viton®/Butyl gloves.These materials are recommended for their high resistance to acetic anhydride.[12] Standard nitrile gloves offer insufficient protection for prolonged contact and should be avoided or used only for very brief, incidental contact, followed by immediate removal and disposal. Always check the manufacturer's glove compatibility chart.
Eyes/Face Splash-proof chemical goggles AND a face shield. Goggles alone are insufficient. The severe corrosivity of this chemical necessitates full-face protection to prevent devastating eye injuries and skin burns from splashes.[12] Contact lenses should never be worn when handling this substance.[12]
Body Flame-resistant lab coat and closed-toe shoes.A standard cotton lab coat is not sufficient due to the flammability risk. Ensure the coat is fully buttoned.
Respiratory Not typically required if used in a fume hood.For spill cleanup or in situations where fume hood use is not possible, a NIOSH-approved full facepiece respirator with an organic vapor cartridge is mandatory.[12]

Safe Handling, Storage, and Emergency Protocols

Prudent Handling and Storage
  • Ignition Sources: Prohibit all sources of ignition—sparks, open flames, hot surfaces—from the handling and storage area.[12] Use only spark-proof tools and explosion-proof equipment.[2][5]

  • Moisture is the Enemy: The core principle of storage is absolute exclusion of moisture. Acetic anhydride reacts violently with water.[6] Store in tightly sealed containers in a cool, dry, and well-ventilated area, separate from incompatible materials.[11][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases (alkalis), alcohols, amines, and metals, as violent reactions can occur.[7][12]

Emergency Procedures: Rehearsed and Ready
ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 20-30 minutes while removing all contaminated clothing.[6][12] Speed is critical. Seek immediate medical attention as chemical burns require professional treatment.[12][14]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[12] Do not delay. Seek immediate medical attention from an ophthalmologist.[3]
Inhalation Move the person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[6][12]
Ingestion DO NOT INDUCE VOMITING. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical.[3][6] Seek immediate medical attention, as there is a high risk of perforation of the esophagus and stomach.[3]
Spill Evacuate all non-essential personnel and remove ignition sources.[12] Wearing full PPE, contain the spill using a non-combustible absorbent material like dry sand or vermiculite.[12] DO NOT use water or combustible materials like paper towels. [12] Neutralize the spill with an inert material like sodium bicarbonate.[11] Collect the absorbed material into a sealed container for hazardous waste disposal.[12]
Fire Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[12] DO NOT use water , as it will react violently and spread the fire.[7][12] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[3][5]

Application Protocol: Labeling of a Peptide with Acetic Anhydride-2,2'-13C2

This section provides a validated, step-by-step workflow for the acylation of a primary amine (e.g., the N-terminus of a peptide) for mass spectrometry analysis. Safety precautions are integrated directly into the workflow.

Step-by-Step Methodology
  • Reagent Preparation (Inside Fume Hood):

    • Prepare a 100 mM solution of the peptide in an appropriate aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH ~8).

    • Allow the vial of Acetic Anhydride-2,2'-13C2 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Prepare a 1 M solution of the anhydride in a dry, aprotic solvent like acetonitrile or dioxane.[15] This stock must be prepared fresh and used immediately due to the reagent's moisture sensitivity.

  • Reaction Setup (Inside Fume Hood):

    • To 100 µL of the peptide solution, add a 5-fold molar excess of the 1 M Acetic Anhydride-2,2'-13C2 solution. For example, for a 10 nmol peptide sample, add 0.05 µL of the 1 M anhydride solution.

    • Vortex the mixture gently for 1-2 seconds.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically rapid.[16]

  • Quenching the Reaction:

    • Add a reagent that will consume any remaining anhydride. A common choice is to add a small amount of a primary amine solution like 50 mM Tris or ammonium hydroxide and incubate for another 15 minutes. This step is crucial to prevent unwanted labeling of other components or instrument parts.

  • Sample Cleanup:

    • Desalt the labeled peptide using a C18 ZipTip, solid-phase extraction (SPE) cartridge, or reverse-phase HPLC to remove buffer salts and reaction byproducts (acetic acid).

  • Analysis:

    • The purified, labeled peptide is now ready for analysis by LC-MS or MALDI-TOF MS.

Workflow Visualization

G cluster_prep 1. Reagent Preparation (Fume Hood) cluster_reaction 2. Reaction & Quenching (Fume Hood) cluster_analysis 3. Cleanup & Analysis P Peptide in Aqueous Buffer Mix Mix Peptide + Anhydride (5-fold molar excess) P->Mix 100 µL AA Acetic Anhydride-13C2 in Dry Solvent AA->Mix Calculated Excess Incubate Incubate 30-60 min @ Room Temp Mix->Incubate Quench Add Quenching Agent (e.g., Tris, NH4OH) Incubate->Quench Cleanup Desalt Sample (e.g., C18 ZipTip) Quench->Cleanup MS LC-MS Analysis Cleanup->MS

Caption: Experimental workflow for peptide labeling.

Conclusion

Acetic Anhydride-2,2'-13C2 is a powerful reagent for quantitative biological research. Its utility, however, is matched by its significant hazards. By understanding the chemical principles behind its reactivity and corrosivity, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks effectively. Always prioritize a thorough review of the manufacturer's most current Safety Data Sheet before any use.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • ChemSafety. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • American Elements. (2015). Acetic Anhydride - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Acetic Anhydride | C4H6O3 | CID 7918 - PubChem. Retrieved from [Link]

  • International Society for Magnetic Resonance in Medicine (ISMRM). (n.d.). [13C] Acetic Anhydride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Heparin sodium. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

  • Keshari, K. R., et al. (2009). Generation of Hyperpolarized Substrates by Secondary Labeling With [1,1-13C] Acetic Anhydride. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides react with water to form carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acid anhydrides. Retrieved from [Link]

  • Keshari, K. R., et al. (2009). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. PNAS. Retrieved from [Link]

  • ResearchGate. (2009). (d) 13 C NMR Spectrum of the reaction product mix of acetic anhydride.... Retrieved from [Link]

  • YouTube. (2016). Ethanoic Anhydride 1. Reaction demos with nucleophiles. Retrieved from [Link]

  • PNAS. (2009). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. Retrieved from [Link]

Sources

Foundational

Technical Guide: Isotopic Enrichment and Application of Acetic-2-13C Anhydride

Executive Summary Acetic-2-13C anhydride (CAS: 17830-01-2) serves as a critical acetylating agent in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and metabolic tracers. Unlike generic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetic-2-13C anhydride (CAS: 17830-01-2) serves as a critical acetylating agent in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) and metabolic tracers. Unlike generic acetylation, the introduction of a Carbon-13 label at the C2 (methyl) position allows for precise tracking of the acetyl moiety through metabolic pathways, particularly the Krebs cycle and fatty acid synthesis, via NMR and Mass Spectrometry.

This guide details a high-fidelity synthesis protocol utilizing Dicyclohexylcarbodiimide (DCC) mediated dehydration. This route is selected for its high atom economy and mild conditions, essential when handling high-value isotopically enriched starting materials.

Chemical Basis & Synthesis Strategy[1][2][3]

The Isotopic Target

The objective is to synthesize symmetric acetic anhydride where both methyl carbons are enriched with


C.
  • Target Structure:

    
    
    
  • Precursor: Acetic Acid-2-

    
    C (
    
    
    
    )
  • Enrichment Goal: >99 atom %

    
    C
    
Route Selection: The DCC Advantage

While industrial synthesis relies on the carbonylation of methyl acetate or the thermal dehydration of acetic acid over phosphate catalysts, these methods are unsuitable for laboratory-scale isotopic enrichment due to high dead-volume losses and harsh conditions.

We utilize DCC-mediated dehydration , a self-validating stoichiometric coupling reaction.

  • Mechanism: DCC activates the carboxyl group of one acetic acid molecule, forming an O-acylisourea intermediate. This intermediate is attacked by a second molecule of acetic acid, expelling dicyclohexylurea (DCU) and forming the anhydride.

  • Key Benefit: The reaction proceeds at room temperature with near-quantitative conversion, minimizing the risk of isotopic scrambling or evaporation of the volatile labeled precursor.

Synthesis Workflow Diagram

SynthesisWorkflow Start Acetic Acid-2-13C (Precursor) Inter O-Acylisourea Intermediate Start->Inter Activation (0°C) Reagent DCC (Dehydrating Agent) Reagent->Inter Product Acetic-2-13C Anhydride (Target) Inter->Product Nucleophilic Attack Byproduct DCU (Precipitate) Inter->Byproduct Elimination

Figure 1: Reaction pathway for the DCC-mediated synthesis of Acetic-2-13C Anhydride.

Experimental Protocol

Safety Note: Acetic anhydride is lachrymatory and corrosive.


C-labeled compounds should be handled in a dedicated hood to prevent loss. All glassware must be oven-dried.
Materials
ReagentPurity/SpecsRole
Acetic Acid-2-

C
99 atom %

C, Glacial
Limiting Reagent
DCC 99%, PrilledCoupling Agent
Dichloromethane (DCM) Anhydrous, StabilizedSolvent
Argon/Nitrogen Ultra-high purityInert Atmosphere
Step-by-Step Methodology
  • Setup: Equip a 25 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet. Flame-dry the apparatus under vacuum and backfill with Argon.

  • Solubilization:

    • Add Acetic Acid-2-

      
      C  (1.0 g, 16.4 mmol) to the flask.
      
    • Add Anhydrous DCM (10 mL) via syringe.

    • Cool the mixture to 0°C using an ice/water bath.

  • Coupling Reaction:

    • Dissolve DCC (1.86 g, 9.0 mmol, 1.1 equiv relative to anhydride formation) in 5 mL anhydrous DCM.

    • Add the DCC solution dropwise to the acetic acid solution over 15 minutes.

    • Observation: A white precipitate (DCU) will begin to form immediately.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature (25°C).

    • Stir for 4 hours . Monitor completion by TLC or GC (disappearance of acid peak).

  • Purification (The Critical Step):

    • Filtration: Filter the mixture through a sintered glass frit (porosity F) under an inert blanket to remove the DCU byproduct. Wash the filter cake with 2 mL cold DCM.

    • Concentration: Carefully remove the DCM solvent under mild vacuum (do not heat above 30°C to avoid co-evaporating the product).

    • Distillation: Perform a bulb-to-bulb distillation (Kugelrohr) at ambient pressure or slight vacuum. Collect the fraction boiling at 138–140°C (atmospheric).

    • Yield Target: 75–85% (approx. 0.7 g).[1]

Quality Control & Characterization

Validation of the isotopic enrichment and chemical purity is mandatory before application.

NMR Spectroscopy[5][6][7]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.2 ppm:  Appears as a doublet  (
      
      
      
      Hz) due to the coupling between the protons and the directly attached
      
      
      C nucleus. In non-labeled anhydride, this is a singlet.[2]
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    • 
       22.0 ppm:  Enhanced singlet (Methyl carbon, 
      
      
      
      C-enriched).
    • 
       166.0 ppm:  Low intensity singlet (Carbonyl carbon, natural abundance).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 104 m/z (Calculated for

    
    C
    
    
    
    H
    
    
    O
    
    
    ).
  • Base Peak: 44 m/z (

    
    CH
    
    
    
    CO
    
    
    ).
  • Note: Standard acetic anhydride has M+ at 102 m/z.[3] The shift of +2 units confirms the incorporation of two

    
    C atoms.
    

Applications in Drug Development[3][7]

Metabolic Flux Analysis (MFA)

Acetic-2-13C anhydride is used to acetylate drug metabolites or endogenous amines, introducing a stable label that allows researchers to differentiate between exogenous drug-derived acetyl groups and endogenous acetyl-CoA pools.

Hyperpolarization (DNP-NMR)

This compound is a prime candidate for Dynamic Nuclear Polarization (DNP) . The long


 relaxation time of the carbonyl and methyl carbons allows for the generation of hyperpolarized substrates.
  • Protocol: Reacting hyperpolarized Acetic-2-13C anhydride with amino acids creates N-acetyl adducts with signal enhancements up to 1,400-fold, enabling real-time metabolic imaging.

Application Workflow Diagram

ApplicationWorkflow Substrate Drug Metabolite (Amine/Alcohol) Reaction Acetylation Reaction (Pyridine cat.) Substrate->Reaction Reagent Acetic-2-13C Anhydride Reagent->Reaction Analysis LC-MS / NMR Analysis Reaction->Analysis Outcome Tracer Identification (M+2 Shift) Analysis->Outcome Detect 13C Label

Figure 2: Workflow for using Acetic-2-13C Anhydride in metabolite identification.

References

  • PubChem. (n.d.).[1] Acetic-2-13C acid, anhydride | C4H6O3.[1][3] National Library of Medicine. Retrieved from [Link]

  • Harris, T., et al. (2009). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. Organic Syntheses, Coll. Vol. 6, p.8. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

13C NMR chemical shift of methyl-labeled acetyl groups

High-Resolution Probing of Acetylation Status: C-Methyl NMR Protocols Abstract The acetylation of lysine residues ( -acetylation) and N-terminal amino groups ( -acetylation) is a pivotal post-translational modification (...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Probing of Acetylation Status: C-Methyl NMR Protocols

Abstract

The acetylation of lysine residues (


-acetylation) and N-terminal amino groups (

-acetylation) is a pivotal post-translational modification (PTM) regulating gene expression, protein stability, and metabolism.[1] While Mass Spectrometry (MS) offers high-throughput detection, it often lacks the ability to monitor the dynamic and structural context of these modifications in solution. This guide details a robust Nuclear Magnetic Resonance (NMR) workflow for detecting and quantifying acetylation using methyl-labeled acetyl groups (

-CO-). By leveraging the high sensitivity of methyl protons and the wide chemical shift dispersion of

C, researchers can achieve site-resolved monitoring of acetylation events, histone acetyltransferase (HAT) activity, and deacetylase (HDAC) inhibition.

Introduction: The Methyl-Acetyl Probe

The acetyl group (


) introduces a distinct NMR handle. However, in large unlabeled proteins, the acetyl proton signal (

ppm) is often obscured by the aliphatic background.

The Solution: Selective


C-labeling of the acetyl methyl group.
Incorporating a 

nucleus at the methyl position (C2 of the acetyl moiety) enables the use of 2D

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This technique filters out the vast majority of background signals (which are

-bound), leaving only the acetylated sites visible.
Key Advantages[2]
  • Zero Background: Only chemically or enzymatically modified sites appear in the spectrum.

  • Quantifiable: Peak intensity correlates directly with occupancy (stoichiometry).

  • Dynamic Sensitivity: Line shapes reveal exchange rates (e.g.,

    
     of HDAC inhibitors).
    

Theoretical Basis & Chemical Shifts

Accurate assignment relies on knowing where to look. The chemical environment of the acetyl group—specifically whether it is


-lysine or 

-terminal—subtly influences the shift.
Chemical Shift Ranges[3][4]
MoietyAtom

C Shift (ppm)

H Shift (ppm)
Structural Context

-Acetyl Lysine
Methyl (

)
22.0 – 24.0 1.90 – 2.10Solvent exposed, flexible side chains.

-Acetyl (N-term)
Methyl (

)
22.5 – 23.5 2.00 – 2.15Often more rigid; shift depends on residue X in Ac-X-.

-Acetyl (Ser/Thr)
Methyl (

)
20.5 – 21.5 2.10 – 2.25Distinct from amides; rare in stable proteins but possible.
Free Acetate Methyl (

)
24.0 – 24.5 1.90 – 1.95Common contaminant/hydrolysis product.
Acetyl Carbonyl Carbonyl (

)
170.0 – 175.0 N/AVisible in

-detect experiments (CON).

Expert Insight: The


-acetyl methyl carbon shift is remarkably stable across different proteins (

ppm) because the lysine side chain is long and typically solvent-exposed, minimizing ring-current effects from the protein core. Deviations

ppm usually indicate packing against aromatic residues (e.g., in bromodomains).

Experimental Workflow

This protocol outlines the "Enzymatic Installation" route, which is preferred for biological relevance (specificity).

Reagents and Materials
  • Target Protein: Purified (e.g., Histone H3, p53, Ubiquitin). Concentration: 50–200

    
    M.
    
  • Enzyme: Recombinant Acetyltransferase (e.g., p300, Gcn5).

  • Cofactor:

    
    .[2]
    
    • Note: Using

      
       allows detection of both carbonyl and methyl, but 
      
      
      
      is sufficient for HSQC and cheaper.
  • Buffer: 50 mM Tris-HCl or HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 10% D

    
    O.
    
Protocol: Enzymatic Labeling
  • Reaction Setup: Mix Protein : Enzyme in a 50:1 to 100:1 molar ratio. Add

    
     at 2x to 5x molar excess relative to the number of acetylation sites.
    
  • Incubation: Incubate at 30°C for 2–4 hours. Monitor reaction progress by taking 2

    
    L aliquots for MALDI-TOF MS if available.
    
  • Quenching & Purification: Stop reaction by heat inactivation (if stable) or rapid buffer exchange (PD-10 column) to remove enzyme and unreacted Acetyl-CoA. Crucial: Remove free acetate (hydrolysis product) thoroughly, as its strong signal at

    
     ppm can obscure protein signals.
    
  • NMR Sample Prep: Concentrate protein to 100–300

    
    L. Add 5-10% D
    
    
    
    O. Transfer to 3 mm or 5 mm NMR tube (Shigemi tubes recommended for low volumes).
Protocol: Chemical Labeling (Non-Specific)

For global acetylation (e.g., studying denatured states or total lysine accessibility):

  • Reagent:

    
    .
    
  • Method: Add stoichiometric amounts to protein in phosphate buffer (pH 7.0–8.0).

  • Warning: This modifies all accessible lysines and the N-terminus, creating a complex spectrum.

Pulse Sequence & Acquisition

The standard experiment is the 2D


 HSQC  (Heteronuclear Single Quantum Coherence).
Parameter Setup (600–900 MHz Spectrometer)
  • Pulse Program: hsqcetgp (Bruker) or equivalent (gradient sensitivity enhanced).

  • Spectral Width (

    
    C):  Set to a narrow range of 10–40 ppm .
    
    • Why? The acetyl methyls fall in a tight window (20–25 ppm). Reducing the spectral width increases resolution and reduces decoupling power requirements.

  • Spectral Width (

    
    H):  Standard amide/aliphatic range (approx. -1 to 11 ppm) or narrowed to 0–4 ppm if only methyls are of interest.
    
  • Offset (

    
    C):  Center at 22 ppm .
    
  • Scans: 8–32 scans per increment (depending on concentration).

  • Increments (TD1): 128–256 complex points for high resolution in the carbon dimension.

Visualization: The Acetyl-NMR Workflow

G Start Target Protein (Unlabeled) Reaction Acetylation Reaction (30°C, 2-4 hrs) Start->Reaction Cofactor [2-13C]Acetyl-CoA (Isotope Source) Cofactor->Reaction Enzyme HAT Enzyme (e.g., p300) Enzyme->Reaction Purification Buffer Exchange (Remove Free Acetate) Reaction->Purification Quench NMR 2D 1H-13C HSQC (Centered at 22 ppm 13C) Purification->NMR Conc. Sample Spectrum Spectrum Analysis Peak @ ~22.5 ppm (13C) Peak @ ~2.0 ppm (1H) NMR->Spectrum Fourier Transform

Figure 1: Workflow for enzymatic installation and NMR detection of


-methyl acetyl groups.

Data Analysis & Interpretation

Assignment Strategy
  • Reference Standard: Always run a sample of free

    
    acetate (pH matched). This will appear at 
    
    
    
    ppm (
    
    
    C) /
    
    
    ppm (
    
    
    H). Any peak matching this exactly is likely hydrolysis background.
  • Mutagenesis: To assign specific lysines in a multi-acetylated protein, compare Wild Type (WT) spectra with Lys-to-Arg (K->R) or Lys-to-Gln (K->Q) mutants. The missing peak identifies the site.

  • Titration: If studying reader domains (e.g., Bromodomains), titrate the reader into the acetylated protein sample. The specific acetyl-lysine peak involved in binding will exhibit Chemical Shift Perturbation (CSP) or line broadening.

Common Artifacts
  • Free Acetate: Strong singlet at

    
     ppm. Remedy: Lyophilization (acetate is volatile as acetic acid) or aggressive buffer exchange.
    
  • Scrambling: In metabolic labeling (using

    
    C-glucose), label may scramble into other amino acids (Ala, Val, Leu).[3] Remedy: Use specific precursors like 
    
    
    
    acetate or cell-free synthesis.
Visualization: Chemical Shift Map

ChemicalShifts cluster_legend Shift Sensitivity Axis 13C Chemical Shift (ppm) O_Acetyl O-Acetyl (Ser/Thr) ~21.0 ppm N_Acetyl N-Acetyl Lysine ~22.5 - 23.5 ppm O_Acetyl->N_Acetyl +1.5 ppm shift Free_Ac Free Acetate ~24.2 ppm N_Acetyl->Free_Ac +1.0 ppm shift Note Shifts are sensitive to: 1. Solvent Exposure 2. Ring Currents (Aromatics) 3. pH (minor effect on amide)

Figure 2: Relative


 chemical shift positions of common acetylated species.

References

  • Liokatis, S., et al. (2010).[4][5] "NMR spectroscopy for the detection of protein acetylation." Journal of Biomolecular NMR. Link

    • Core Reference: Establishes the methodology for detecting acetyl-lysine signals in histone tails.
  • Usher, E. T., et al. (2023). "A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins." Frontiers in Molecular Biosciences. Link

    • Protocol: Details the use of enzymatic transfer of C-acet
  • Hansen, D. F., et al. (2010). "Using 13C-methylated amino acids to study protein structure and dynamics." Journal of the American Chemical Society. Link

    • Context: Broad context on methyl labeling str
  • Center for In Vivo Metabolism. "13C Chemical Shift Reference." UT Southwestern.[6] Link

    • Data Source: Reference tables for metabolic chemical shifts including acetate and acetyl-CoA.[6]

  • Hitri, K., et al. (2019).[7] "O- and N-acetylation signals detected by 1H-13C HSQC NMR analysis." Vaccine. Link

    • Specifics: DIFFERENTIATION between O-acetyl and N-acetyl signals.[7]

Sources

Application

Application Note: Metabolic Flux Analysis Using [2-13C]Acetate Precursors

Introduction: The Acetate "Bypass" While [U-13C]glucose is the gold standard for mapping central carbon metabolism, it suffers from a critical limitation: it enters the TCA cycle via pyruvate, coupling mitochondrial resp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acetate "Bypass"

While [U-13C]glucose is the gold standard for mapping central carbon metabolism, it suffers from a critical limitation: it enters the TCA cycle via pyruvate, coupling mitochondrial respiration to glycolytic flux. [2-13C]acetate offers a distinct physiological advantage—it bypasses glycolysis entirely, entering the TCA cycle directly as Acetyl-CoA .

This tracer is indispensable for three specific research mandates:

  • Mitochondrial Uncoupling: Isolating TCA cycle flux independent of glycolytic input (e.g., in Warburg-effect cancers or hypoxic tissues).

  • De Novo Lipogenesis (DNL): Tracking the incorporation of cytosolic Acetyl-CoA into fatty acids and cholesterol.

  • Epigenetic Tracing: Acetate is the primary source for nuclear Acetyl-CoA used in histone acetylation.

Why [2-13C]Acetate? (The Methyl vs. Carboxyl Choice)

The choice of the C2 (methyl) label over C1 (carboxyl) is not arbitrary.

  • [1-13C]Acetate (Carboxyl): The label is rapidly lost as

    
    CO
    
    
    
    during the isocitrate dehydrogenase (IDH) and
    
    
    -ketoglutarate dehydrogenase (
    
    
    -KGDH) steps. It is useful for measuring oxidation rates but poor for mapping downstream intermediates.
  • [2-13C]Acetate (Methyl): The label is retained in the carbon backbone of TCA intermediates (becoming C4 of Glutamate) and is incorporated into the hydrocarbon tail of fatty acids. This retention makes it the superior choice for flux modeling.

Theoretical Basis & Atom Mapping

To interpret the Mass Spectrometry (MS) data, one must understand the fate of the


C atom.
The TCA Cycle Fate

When [2-13C]Acetate enters the cell, it is converted to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase (ACSS2).

  • Condensation: [2-13C]Acetyl-CoA combines with Oxaloacetate (OAA) to form Citrate.

  • Isomerization: The label persists through Aconitase.

  • First Turn Output: The label ends up at C4 of

    
    -Ketoglutarate .
    
  • Readout: Upon transamination, this becomes [4-13C]Glutamate .

Diagnostic Rule: In the first turn of the TCA cycle, [2-13C]acetate yields M+1 Glutamate . If you see M+2 or higher, the cycle has turned multiple times or anaplerosis is active.

Visualization: The [2-13C]Acetate Pathway

The following diagram illustrates the entry of the tracer and its divergence into the TCA cycle (Energy) and Fatty Acid Synthesis (Biomass).

AcetateFlux cluster_mito Mitochondria Acetate [2-13C]Acetate (Exogenous) AcCoA [2-13C]Acetyl-CoA (Mitochondrial/Cytosolic) Acetate->AcCoA ACSS2 Citrate Citrate (M+1) AcCoA->Citrate Citrate Synthase (+OAA) Malonyl Malonyl-CoA AcCoA->Malonyl ACC Histone Histone Acetylation (Epigenetics) AcCoA->Histone HATs AlphaKG α-Ketoglutarate (C4-Labeled) Citrate->AlphaKG IDH Glutamate Glutamate (M+1 Marker) AlphaKG->Glutamate Transamination Palmitate Palmitate (Lipogenesis) Malonyl->Palmitate FASN (M+n Distribution)

Caption: Atom mapping of [2-13C]acetate. Note the divergence: C2 retention in Glutamate (Green) vs. incorporation into Lipids/Histones.

Experimental Protocol

Phase A: Experimental Design & Pre-Conditioning

CRITICAL WARNING: The "Serum Problem" Standard Fetal Bovine Serum (FBS) contains undefined levels of acetate (0.1–0.5 mM) and lipids. Using standard FBS will dilute your tracer with unlabeled (


C) acetate, making flux calculations impossible.
  • Requirement: You MUST use Dialyzed FBS (dFBS) for at least 12–24 hours prior to the pulse.

  • Correction: If dFBS causes cell stress, use a defined serum substitute or run a "medium switch" protocol immediately before labeling.

ParameterRecommendationRationale
Tracer Conc. 100 µM – 1 mMPhysiological plasma acetate is ~50-200 µM. Higher conc. drives flux but may alter pH.
Labeling Time 2 – 6 HoursAcetate turnover is rapid. >6h leads to "isotopic steady state" where kinetic information is lost.
Media Base DMEM (No Glucose/Gln)Reconstitute with defined Glucose/Gln to control all carbon sources.
Phase B: The Dual-Phase Extraction Workflow

Acetate feeds both polar (TCA) and non-polar (Lipid) pathways. A standard PBS wash will lyse cells and lose the lipids. Use the Modified Bligh-Dyer Method to harvest both fractions simultaneously.

Step-by-Step Protocol:

  • Quench: Rapidly aspirate media. Wash cells 1x with ice-cold saline (0.9% NaCl) . Do not use PBS; phosphate interferes with MS.

  • Metabolism Stop: Immediately add 800 µL Methanol:Water (80:20, -80°C) directly to the plate.

    • Why? Stops enzymatic activity instantly.

  • Scrape & Collect: Scrape cells into pre-chilled tubes.

  • Phase Separation: Add 400 µL Chloroform (cold). Vortex vigorously for 30s.

  • Centrifugation: Spin at 16,000 x g for 10 min at 4°C.

  • The Split:

    • Top Layer (Polar): Contains TCA intermediates, Amino Acids.[1] -> Dry in SpeedVac.

    • Interphase: Protein disk (Save for normalization).

    • Bottom Layer (Non-Polar): Contains Fatty Acids, Cholesterol. -> Dry under N2 gas.

Visualization: Workflow Logic

Workflow Step1 Seed Cells (Dialyzed FBS) Step2 Pulse [2-13C]Acetate Step1->Step2 Step3 Quench (-80°C MeOH) Step2->Step3 Step4 Add Chloroform (Phase Split) Step3->Step4 Result1 Top Phase (TCA/AA) Step4->Result1 Result2 Bottom Phase (Lipids) Step4->Result2

Caption: Dual-phase extraction allows simultaneous analysis of mitochondrial flux (Top) and lipogenesis (Bottom).

Data Interpretation & Quality Control

The TCA Cycle Readout (Polar Fraction)

Analyze using GC-MS (Derivatization with MOX/TBDMS) or LC-MS/MS.

  • Target: Glutamate.

  • Expectation:

    • M+0: Unlabeled (pre-existing pool).

    • M+1: Derived from the first turn of the TCA cycle (Direct flux).

    • M+2/M+3: Derived from multiple turns or pyruvate carboxylase activity (if glucose was also labeled, but here it indicates recycling).

  • Calculation:

    
    
    Where 
    
    
    
    is the abundance of isotopologue
    
    
    , and
    
    
    is the number of carbons.[2]
The Lipogenesis Readout (Non-Polar Fraction)

Analyze Fatty Acid Methyl Esters (FAMEs) via GC-MS.

  • Target: Palmitate (C16:0).

  • Mechanism: Palmitate is built from 8 Acetyl-CoA units.

  • Pattern: Unlike [U-13C]Glucose (which adds M+2 units), [2-13C]Acetate adds singly labeled units (M+1) if the precursor pool is 100% labeled. However, the intracellular Acetyl-CoA pool is a mix of labeled (exogenous) and unlabeled (endogenous) acetate.

  • Analysis Method: You must use Mass Isotopomer Distribution Analysis (MIDA) .[3]

    • MIDA calculates the enrichment of the precursor pool (

      
      ) based on the statistical distribution of isotopologues in the polymer (Palmitate).
      
    • Key Metric:Fractional Synthesis Rate (FSR) – What % of the lipid was synthesized de novo during the pulse?

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Enrichment (<2%) High background acetateSwitch to Dialyzed FBS; Check media formulation.
High M+0 in Lipids Slow turnoverIncrease pulse time (up to 24h) for lipids; Lipids turn over slower than TCA metabolites.
Inconsistent Replicates Incomplete QuenchingEnsure MeOH is at -80°C; work on dry ice.

References

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell. [Link][4][5][6][7]

  • Metallo, C. M., et al. (2011).[6] Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature. [Link]

  • Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell. [Link]

  • Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Application Note. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

Sources

Method

Derivatization of amines with Acetic anhydride-2,2'-13C2 for MS

Application Note: High-Precision Derivatization of Amines using Acetic Anhydride-2,2'-13C2 for LC-MS Quantitation Abstract & Introduction The derivatization of amines is a critical step in metabolomics, proteomics, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Derivatization of Amines using Acetic Anhydride-2,2'-13C2 for LC-MS Quantitation

Abstract & Introduction

The derivatization of amines is a critical step in metabolomics, proteomics, and pharmaceutical analysis to enhance ionization efficiency, improve chromatographic retention, and stabilize labile analytes. While standard acetylation is common, the use of Acetic Anhydride-2,2'-13C2 introduces a stable isotope label that enables advanced quantitative workflows, including Stable Isotope Dilution (SID) and comparative profiling.

This guide details the protocol for derivatizing primary and secondary amines using Acetic Anhydride-2,2'-13C2. Unlike perdeuterated reagents (


), which can suffer from deuterium isotope effects (retention time shifts), 

C-labeled reagents co-elute perfectly with their unlabeled counterparts, ensuring maximum ionization precision.

Key Technical Insight: The reagent Acetic Anhydride-2,2'-13C2 (


 where the methyl carbons are 

C) transfers an acetyl group containing exactly one

C atom to the substrate. This results in a mass shift of +1.003 Da per derivatization site compared to unlabeled acetic anhydride. This specific mass shift requires careful consideration of natural isotopic envelopes during data analysis.

Chemistry & Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon of the acetic anhydride. Under basic conditions, the amine is maintained in its non-protonated form (


), facilitating the attack.

Reaction Stoichiometry:



  • Substrate: Primary (

    
    ) or Secondary (
    
    
    
    ) Amine.[1][2]
  • Reagent: Acetic Anhydride-2,2'-13C2.[3]

  • Product: N-Acetyl-2-

    
    C-amine.
    
  • Mass Shift: +43.02 Da (vs. underivatized) / +1.003 Da (vs. unlabeled acetyl).

DOT Diagram: Reaction Mechanism

ReactionMechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH > 9) Reagent Acetic Anhydride-2,2'-13C2 (13CH3-CO-O-CO-13CH3) Reagent->Intermediate Product N-Acetyl-13C-Amine (R-NH-CO-13CH3) Intermediate->Product Elimination Byproduct Acetic Acid-2-13C (13CH3COOH) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution mechanism. The 13C label (red) is transferred to the amine, resulting in a specific mass shift.

Experimental Protocol

This protocol is optimized for biological fluids (plasma, urine) or cell lysates. It uses a biphasic system or aqueous-compatible organic solvent to ensure solubility of both the polar amines and the hydrophobic reagent.

Materials Required
  • Reagent: Acetic Anhydride-2,2'-13C2 (99 atom % 13C).[3]

  • Buffer: 0.1 M Sodium Borate (

    
    ), pH 9.5.
    
  • Solvent: Acetonitrile (ACN) or Acetone (LC-MS grade).

  • Quenching Agent: 1 M Glycine or Ammonium Bicarbonate.

  • Extraction Solvent: Ethyl Acetate or Dichloromethane.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 50 µL of sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 30s and centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer the supernatant to a fresh glass vial. evaporate to dryness under nitrogen.

Step 2: Derivatization Reaction

  • Reconstitute the dried residue in 100 µL of 0.1 M Borate Buffer (pH 9.5) .

    • Scientific Logic:[4][5][6][7] High pH is crucial to keep amines deprotonated (

      
      ). Borate buffers effectively in this range.
      
  • Add 10 µL of Acetic Anhydride-2,2'-13C2 (diluted 1:5 in dry ACN if low concentrations are expected).

    • Caution: Add slowly. The reaction is exothermic and releases acid, which can drop the pH.

  • Vortex immediately and incubate at Room Temperature for 15-30 minutes .

    • Validation: Check pH after addition. If pH < 8, add small aliquots of 1 M NaOH or concentrated borate to adjust.

Step 3: Quenching & Cleanup [8]

  • Add 50 µL of 1 M Glycine solution. Incubate for 5 mins.

    • Reasoning: Glycine scavenges excess anhydride, preventing "ghost" peaks and protecting the column.

  • Liquid-Liquid Extraction (LLE): Add 300 µL of Ethyl Acetate. Vortex vigorously for 1 min.

  • Centrifuge to separate phases. Collect the upper organic layer (contains derivatized amines).

  • Repeat extraction once more for maximum recovery.

  • Combine organic layers and evaporate to dryness.

Step 4: Reconstitution for LC-MS

  • Dissolve residue in 100 µL of Initial Mobile Phase (e.g., 5% ACN in Water + 0.1% Formic Acid).

  • Transfer to LC vial with insert.

LC-MS/MS Analysis Parameters

The acetylation increases hydrophobicity, allowing better retention on Reverse Phase (C18) columns.

ParameterSettingNotes
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Standard RP-UHPLC
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minAcetylated amines elute later than free amines
Ionization ESI Positive ModeForms

Source Temp 350°CEnsure efficient desolvation

DOT Diagram: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Urine) ProteinPpt Protein Precipitation (ACN, Centrifuge) Sample->ProteinPpt BufferAdd pH Adjustment (Borate Buffer pH 9.5) ProteinPpt->BufferAdd Deriv Derivatization (+ Acetic Anhydride-2,2'-13C2) BufferAdd->Deriv Quench Quenching (+ Glycine) Deriv->Quench LLE LLE Extraction (Ethyl Acetate) Quench->LLE LCMS LC-MS Analysis (ESI+, C18) LLE->LCMS

Figure 2: Step-by-step analytical workflow from sample preparation to MS detection.[7]

Data Analysis & Isotopic Correction (Critical)

Using Acetic Anhydride-2,2'-13C2 results in a +1.003 Da shift per acetyl group. This presents a unique challenge: the labeled peak (


) overlaps with the first natural isotope peak (

) of the unlabeled compound if present.
Scenario A: Absolute Quantitation (Standard Addition)

If using the labeled derivative as an Internal Standard (IS) for the unlabeled analyte:

  • Interference: The natural

    
     abundance of the analyte (approx 1.1% per carbon) contributes to the 
    
    
    
    signal.
  • Correction: You must account for the contribution of the unlabeled analyte's isotope envelope to the labeled channel.

    • Resolution: High-Resolution MS (Orbitrap/TOF) with resolution > 30,000 can sometimes resolve the mass defect, but for small molecules, mathematical deconvolution is safer.

    • Formula:

      
      
      
Scenario B: Comparative Profiling (Differential Labeling)

If labeling Sample A with Unlabeled AA and Sample B with


-AA:
  • This approach is not recommended with +1 Da reagents for complex mixtures due to the overlap described above.

  • Alternative: Use Acetic Anhydride-1,1',2,2'-13C4 (+2 Da per site) or d6-Acetic Anhydride (+3 Da per site) for differential labeling to avoid isotopic overlap.

  • Use Case for 2,2'-13C2: This reagent is best used when the "Heavy" version is the sole form injected (e.g., tracer studies) or when the analyte is small enough that the M+1 overlap is negligible/calculable.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield pH too low (< 8.0)Re-check buffer pH. Acetic acid byproduct lowers pH; increase buffer capacity (0.2 M Borate).
Multiple Peaks O-Acetylation (Tyrosine/Serine)O-acetyl groups are unstable. Incubate at pH 9 for 1 hour to hydrolyze O-acetyls while keeping N-acetyls intact.
Incomplete Reaction Wet ACN / Old ReagentAcetic anhydride hydrolyzes in water over time. Use fresh reagent and keep organic solvents dry.
Mass Shift Errors Wrong Isotope CalculationVerify the number of amine sites. Polyamines (e.g., Spermidine) will have multiple +1 Da shifts (+3 Da total).

References

  • Baker, G. B., et al. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Plotka-Wasylka, J., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.). Acetic Anhydride Derivatization Protocol. Product Technical Guide. Link

  • Cambridge Isotope Laboratories. (2011). Stable Isotopes for Mass Spectrometry. Application Note. Link

  • ChemRxiv. (2020). Combined Metabolic and Chemical (CoMetChem) labeling using stable isotopes.[6] Preprint. Link

Sources

Application

Synthesis of 13C-labeled aspirin using acetic anhydride-2-13C

Application Note: Synthesis of C-Labeled Aspirin (Acetyl-2- C-salicylic Acid) Abstract & Utility This application note details the semi-microscale synthesis of Aspirin (Acetylsalicylic acid) labeled with Carbon-13 at the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of C-Labeled Aspirin (Acetyl-2- C-salicylic Acid)

Abstract & Utility

This application note details the semi-microscale synthesis of Aspirin (Acetylsalicylic acid) labeled with Carbon-13 at the acetyl methyl position. This specific isotopologue is a critical tool in pharmacokinetic studies, allowing for the precise tracking of the acetyl group's metabolic fate (deacetylation) via NMR spectroscopy and Mass Spectrometry (LC-MS/MS). Unlike standard undergraduate protocols which utilize excess acetic anhydride, this protocol is optimized for atom economy to conserve the high-value labeled reagent, Acetic Anhydride-2-


C.

Chemical Principle & Mechanism

The synthesis proceeds via an acid-catalyzed O-acylation of salicylic acid. The nucleophilic phenolic oxygen of salicylic acid attacks the electrophilic carbonyl carbon of the acetic anhydride.

Label Tracking: The precursor, Acetic Anhydride-2-


C , contains the 

C isotope at the methyl positions (

CH

-CO-O-CO-

CH

).
  • Result: The acetyl group transferred to the aspirin retains the label at the methyl carbon.

  • Byproduct: One equivalent of Acetic Acid-2-

    
    C is produced.
    
Reaction Pathway Diagram

ReactionMechanism Salicylic Salicylic Acid (Solid) Intermediate Tetrahedral Intermediate Salicylic->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride-2-13C (Liquid, Labeled) Anhydride->Intermediate Catalyst H3PO4 or H2SO4 (Catalyst) Catalyst->Intermediate Protonation Aspirin 13C-Aspirin (Product) Intermediate->Aspirin Elimination AceticAcid Acetic Acid-2-13C (Byproduct) Intermediate->AceticAcid

Caption: Mechanistic flow of the O-acylation process. The


C label (red node) tracks from the anhydride reactant to the acetyl methyl group of the final aspirin product.

Materials & Reagents

ReagentCAS No.[1][2]PurityRoleStoichiometry
Salicylic Acid 69-72-7

99.0%
Substrate1.0 eq
Acetic Anhydride-2-

C
114510-14-499 atom %

C
Labeled Reagent1.2 - 1.5 eq
Phosphoric Acid (85%) 7664-38-2ACS ReagentCatalyst3-5 drops
Ethanol (95%) 64-17-5ACS ReagentSolvent (Recryst.)N/A
Deionized Water 7732-18-5Type IIQuenching/WashN/A

Equipment:

  • 10 mL Round-bottom flask or heavy-walled reaction vial.

  • Magnetic stir bar (micro).

  • Water bath (controlled to 85°C).

  • Hirsch funnel (for vacuum filtration).

Experimental Protocol

Phase 1: Synthesis (Semi-Microscale)

Rationale: Standard protocols use a 3:1 excess of anhydride. To conserve the labeled reagent (


C), we reduce this to 1.2:1. We use a slightly longer reaction time to ensure conversion.
  • Preparation: Pre-heat a water bath to 85°C . Ensure all glassware is bone-dry; water will hydrolyze the expensive anhydride immediately.

  • Loading: In a 10 mL reaction vial, weigh 138 mg (1.0 mmol) of Salicylic Acid.

  • Addition: Add 123 mg (1.2 mmol, ~115

    
    L)  of Acetic Anhydride-2-
    
    
    
    C.
    • Note: The solid will not fully dissolve initially.[3]

  • Catalysis: Add 1-2 drops of 85% Phosphoric Acid (or conc. Sulfuric Acid).[4][5][6]

  • Reaction: Cap the vial loosely (to prevent pressure buildup but minimize moisture entry) and submerge in the 85°C water bath. Stir gently.

    • Observation: The mixture should become homogeneous within 5 minutes as the salicylic acid reacts and dissolves.

    • Duration: Maintain heating for 20 minutes .

Phase 2: Quenching & Crystallization
  • Quench: Remove the vial from heat. While still warm, add 200

    
    L  of cold deionized water dropwise.
    
    • Chemistry: This hydrolyzes the remaining 0.2 eq of unreacted

      
      C-anhydride into 
      
      
      
      C-acetic acid.
    • Caution: Exothermic reaction. Vapor evolution (acetic acid smell) will occur.

  • Dilution: Add 2 mL of cold deionized water.

  • Crystallization: Rub the inside of the vial with a glass rod to induce nucleation. Place the vial in an ice bath for 15-20 minutes. A white precipitate (crude

    
    C-Aspirin) should form.
    
  • Filtration: Collect the solid via vacuum filtration using a Hirsch funnel. Wash with 1 mL of ice-cold water.

Phase 3: Purification (Recrystallization)

Rationale: Crude aspirin contains unreacted salicylic acid and traces of phosphoric acid. Recrystallization is essential for pharmaceutical grade purity.

  • Transfer the crude solid to a clean test tube.

  • Dissolve in the minimum amount of boiling 95% ethanol (~0.5 - 1.0 mL).

  • Once dissolved, add warm water dropwise until the solution just becomes cloudy (persistent turbidity).

  • Add 1 drop of ethanol to clear the solution again.

  • Allow to cool slowly to room temperature, then transfer to an ice bath.

  • Filter the purified needle-like crystals and dry in a desiccator or oven at 40°C for 1 hour.

Workflow Diagram

Workflow Start Start: Weigh Reagents (1 mmol Scale) React Reaction: 85°C, 20 min (Neat + Catalyst) Start->React Quench Quench: Add Water (Hydrolyze Excess Anhydride) React->Quench Crystallize Crystallize: Ice Bath Scratch Glass Quench->Crystallize Filter1 Filtration (Hirsch Funnel) Crystallize->Filter1 Recryst Recrystallization (Ethanol/Water) Filter1->Recryst Dry Final Drying (40°C) Recryst->Dry

Caption: Step-by-step operational workflow for the synthesis and purification of


C-Aspirin.

Quality Control & Validation

NMR Spectroscopy (Diagnostic)

The success of the labeling is confirmed by the specific splitting patterns in Proton NMR and the signal enhancement in Carbon NMR.

MethodSignal of InterestUnlabeled Aspirin

C-Labeled Aspirin

H NMR
Acetyl Methyl (-CH

)
Singlet (~2.3 ppm)Doublet (

Hz)

C NMR
Acetyl Methyl (C2)Weak peak (~21 ppm)Enhanced Peak (Massive intensity)
  • Interpretation: In the

    
    H NMR, the methyl protons are directly attached to the 
    
    
    
    C label. This results in a large one-bond heteronuclear coupling (
    
    
    ), splitting the usual singlet into a wide doublet. This is the primary confirmation of successful label incorporation [1, 4].
Ferric Chloride Test

To ensure no unreacted salicylic acid remains:

  • Dissolve a crystal of the product in 1 mL ethanol.

  • Add 1 drop of 1%

    
     solution.
    
  • Result: A deep purple color indicates phenol presence (impurity). A colorless/yellow solution indicates pure aspirin.

Safety & Troubleshooting

Safety Data (SDS Summary)
  • Acetic Anhydride-2-

    
    C:  Flammable (Flash point 49°C), Corrosive. Causes severe skin burns.[5][7] Reacts violently with water [5].[5] Handle in Fume Hood. 
    
  • Salicylic Acid: Harmful if swallowed.[5] Serious eye irritant.

  • Phosphoric Acid: Corrosive.

Troubleshooting Guide
  • Low Yield: Usually caused by hydrolysis of the anhydride before reaction (wet glassware) or incomplete crystallization (solution too dilute). Ensure the ethanol volume in recrystallization is minimal.[8]

  • Oily Product: Occurs if the product precipitates too quickly or if impurities are high. Re-heat to dissolve and cool very slowly.

  • Purple FeCl

    
     Test:  Recrystallize again. Salicylic acid is more soluble in water than aspirin, so it stays in the mother liquor.
    

References

  • Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • O'Neil, M.J. (Ed.), The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Ed., RSC Publishing, 2013.
  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 2244, Acetylsalicylic acid", [Link]

  • Davis, R.S., Flynn, P.F. , "1H and 13C NMR Assignments for Acetylsalicylic Acid", University of Utah Chemistry. [Link]

Sources

Method

Application Note: High-Efficiency Synthesis of [2-13C]Acetamide

Abstract This application note details a high-efficiency protocol for the preparation of [2-13C]acetamide from [2,2'-13C₂]acetic anhydride. Unlike standard ammonolysis, which sacrifices 50% of the labeled acetyl groups a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency protocol for the preparation of [2-13C]acetamide from [2,2'-13C₂]acetic anhydride. Unlike standard ammonolysis, which sacrifices 50% of the labeled acetyl groups as ammonium acetate byproduct, this protocol integrates a thermal dehydration step to convert the byproduct salt into the target amide. This "Atom Economy Recovery" method is critical for cost-effective synthesis when working with expensive isotopic precursors, theoretically allowing for near-100% utilization of the carbon-13 label.

Introduction & Utility

[2-13C]Acetamide is a pivotal structural motif and metabolic tracer in drug development and nuclear magnetic resonance (NMR) studies.

  • Metabolic Flux Analysis: It serves as a precursor for tracking acetyl-CoA pathways and TCA cycle dynamics in hyperpolarized MRI studies.

  • Fragment-Based Drug Discovery (FBDD): Used as a reference standard for screening amide-binding pockets in proteins via

    
     HSQC NMR.
    
The Atom Economy Challenge

The standard reaction of acetic anhydride with ammonia yields equimolar amounts of acetamide and ammonium acetate:



For non-labeled synthesis, discarding the ammonium acetate is acceptable. For 

-labeled synthesis, this represents a 50% financial loss. This protocol solves this by thermally dehydrating the ammonium acetate back to acetamide:

Chemical Mechanism & Workflow

The synthesis operates in two distinct phases: Nucleophilic Acyl Substitution (fast, exothermic) followed by Thermal Dehydration (slow, endothermic).

ReactionPathway Anhydride [2,2'-13C2]Acetic Anhydride Intermediate Mixture: Acetamide + Ammonium Acetate Anhydride->Intermediate Phase 1: Ammonolysis (0°C) Ammonia Aq. Ammonia (Excess) Ammonia->Intermediate Heat Thermal Dehydration (140-180°C) Intermediate->Heat Product [2-13C]Acetamide (Target) Heat->Product Phase 2: Conversion Water H2O (Removed) Heat->Water

Figure 1: Reaction pathway maximizing label utilization via a two-stage conversion process.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
[2,2'-13C₂]Acetic Anhydride>99% Isotopic EnrichmentLabeled Precursor
Ammonium Hydroxide28-30% (Aqueous)Nucleophile
Ethyl Acetate / EthanolHPLC GradeRecrystallization Solvents
ChloroformAnhydrousAlternative Solvent
Equipment
  • Three-neck round-bottom flask (100 mL).

  • Pressure-equalizing addition funnel.

  • Fractionating column (Vigreux).

  • Short-path distillation head.

  • Oil bath (capable of 200°C).

Experimental Protocol

Phase 1: Controlled Ammonolysis

Safety Note: This reaction is highly exothermic. Strict temperature control is required to prevent vaporization of the labeled anhydride.

  • Setup: Equip a 100 mL three-neck flask with a magnetic stir bar, an addition funnel, and a gas outlet leading to a fume hood.

  • Charge: Add 25 mL of concentrated Ammonium Hydroxide (excess) to the flask. Cool the flask to 0°C in an ice-salt bath.

  • Addition: Place 5.0 g (approx. 4.6 mL) of [2,2'-13C₂]acetic anhydride into the addition funnel.

  • Reaction: Add the anhydride dropwise to the stirring ammonia over 20–30 minutes. Ensure the internal temperature does not exceed 20°C.

    • Observation: A white solid (acetamide/ammonium acetate mixture) may transiently form and redissolve.

  • Evaporation: Once addition is complete, stir for 15 minutes. Transfer the solution to a rotary evaporator and remove water/excess ammonia under reduced pressure at 50°C until a solid white residue remains.

Phase 2: Thermal Dehydration (The Recovery Step)

This step converts the byproduct ammonium acetate into the target acetamide.

  • Configuration: Attach a fractionating column (Vigreux) to the flask containing the solid residue. Connect a condenser set for downward distillation.

  • Dehydration: Heat the oil bath to 120°C . The solid will melt.[1]

  • Ramp: Slowly increase temperature to 170–180°C .

    • Mechanism:[1][2][3][4][5][6][7] Water is eliminated from the ammonium acetate. The fractionating column allows water vapor (bp 100°C) to escape while refluxing acetamide (bp 221°C) back into the flask.

  • Completion: Maintain this temperature until the evolution of water vapor ceases (approx. 1–2 hours).

Phase 3: Purification

Acetamide is hygroscopic.[1][8] Immediate purification is necessary.

  • Distillation (Option A - High Purity):

    • Remove the fractionating column and switch to a short-path distillation head.

    • Increase oil bath temperature to 230°C .

    • Collect the fraction boiling at 221–223°C . This is pure [2-13C]acetamide.

    • Note: If the distillate solidifies in the condenser, use a heat gun to melt it down into the receiver.

  • Recrystallization (Option B - Standard Lab):

    • Dissolve the crude solid in the minimum amount of hot methanol (approx 0.8 mL per gram) or a 1:1 mixture of Benzene/Ethyl Acetate (if avoiding benzene, use Chloroform).

    • Add ether dropwise until turbidity appears.

    • Cool to 0°C to crystallize. Filter rapidly (hygroscopic!).

Quality Control & Validation

TestExpected ResultMethod Reference
Melting Point 80–82°CVogel's Practical Organic Chemistry [1]

NMR
Singlet at ~22.6 ppm (

) and ~173 ppm (

)*
Spectral Database (SDBS)
Appearance Colorless, deliquescent crystalsVisual Inspection

*Note: Chemical shifts vary slightly by solvent (e.g.,


 vs 

).
Workflow Diagram

Workflow Start Start: [2,2'-13C2]Acetic Anhydride Step1 Add dropwise to conc. NH4OH at 0°C Start->Step1 Step2 Evaporate excess water/NH3 (Rotovap) Step1->Step2 Decision Residue State Step2->Decision Path1 Contains 50% Ammonium Acetate Decision->Path1 Step3 Heat to 170°C with Fractionating Column (Dehydration Step) Path1->Step3 Step4 Distill Product (221°C) or Recrystallize Step3->Step4 End Final Product: [2-13C]Acetamide Step4->End

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Storage

  • Low Yield: Often caused by incomplete dehydration of the ammonium salt. Ensure the temperature reaches 170°C+ during Phase 2 to drive off water.

  • Wet Product: Acetamide is extremely hygroscopic.[1] Store in a desiccator over

    
     or silica gel immediately after isolation.
    
  • "Mousy" Odor: Indicates trace impurities (often acetamide itself has a specific odor, but strong impurity smells suggest hydrolysis). Recrystallize from ethyl acetate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for amide synthesis via thermal dehydration).

  • Organic Syntheses. Acetamide. Org. Synth. 1923, 3, 3; Coll. Vol. 1, p.3. (Foundational protocol for ammonium acetate dehydration).

  • PubChem. Acetamide Compound Summary. National Library of Medicine. (Physical properties and safety data).

  • Tang, Q. et al. Applications of quantitative 13C NMR in pharmaceutical analysis. ResearchGate. (Context for 13C utility).

Sources

Application

Application Note: Precision Mapping of Histone Acetylation Using Acetic-2-13C Anhydride

This Application Note is designed for researchers in epigenetics and drug discovery. It details the protocol for using Acetic-2-13C anhydride to chemically derivatize histones, facilitating the quantification of acetylat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in epigenetics and drug discovery. It details the protocol for using Acetic-2-13C anhydride to chemically derivatize histones, facilitating the quantification of acetylation stoichiometry via Mass Spectrometry (MS) and structural dynamics via NMR.

Executive Summary

Histone acetylation is a dynamic post-translational modification (PTM) critical for chromatin regulation.[1][2][3][4] Quantifying the "occupancy"—the ratio of acetylated to unmodified lysine at a specific site—is challenging due to the rapid turnover of these marks.

This guide details the use of Acetic-2-13C anhydride (


) as a chemical probe.[2] Unlike standard propionic anhydride, this reagent introduces a minimal mass shift (+1.003 Da per site) and a spin-active 

nucleus.[2] This unique property enables two distinct high-value applications:
  • Quantitative Mass Spectrometry (CoMetChem/SILAC): Distinguishing in vitro derivatized sites (unmodified in vivo) from endogenous acetylation, particularly in metabolic tracing experiments where carbon sources are manipulated.[2]

  • Nuclear Magnetic Resonance (NMR): Introducing a

    
    -enriched methyl probe onto lysine side chains to study histone tail dynamics and interaction interfaces (e.g., Bromodomain binding) with high sensitivity.[2]
    

Scientific Mechanism & Rationale

The Chemical Derivatization Strategy

To quantify histone acetylation, one must prevent the artificial digestion of lysine residues by trypsin.[5] Chemical acylation blocks the


-amino group of unmodified lysines, forcing trypsin to cleave only at arginines (Arg-C-like activity).[2] This generates consistent peptide lengths regardless of the original acetylation state.

The Reaction: Acetic-2-13C anhydride reacts with the nucleophilic


-amine of lysine (and the N-terminus) to form a stable amide bond.[2]
  • Endogenous Acetylation: Contains natural abundance Carbon (

    
    ).[2] Mass shift: +42.01 Da.
    
  • Chemical Acetylation (Probe): Contains a

    
     at the methyl position.[2][6] Mass shift: +43.01 Da.
    

Why Acetic-2-13C? While Deuterated (


) or Propionic anhydrides are common, Acetic-2-13C  is preferred when:
  • Chromatographic Co-elution is Critical: Deuterated peptides often elute slightly earlier than hydrogenated counterparts in Reverse Phase LC (the "Deuterium Effect").

    
     isotopes have negligible effects on retention time, ensuring perfect co-elution of endogenous and chemically labeled peptides for accurate MS quantification.
    
  • NMR Studies: The

    
     group has favorable relaxation properties and a distinct chemical shift, making it an ideal probe for solution-state NMR of disordered histone tails.
    

Experimental Workflow Diagram

HistoneWorkflow cluster_Analysis Analytical Readouts Sample Cell Nuclei / Histone Extract Deriv Chemical Derivatization (Acetic-2-13C Anhydride) Sample->Deriv pH 8.0, 15 min Digestion Trypsin Digestion (Cleaves at Arg only) Deriv->Digestion Blocked Lysines MS LC-MS/MS (Quantification) Digestion->MS Peptide Mixture NMR 1H-13C HSQC NMR (Structural Dynamics) Digestion->NMR Enriched Peptides Data Acetylation Stoichiometry / Dynamics MS->Data Mass Shift (+1 Da) NMR->Data Chemical Shift

Figure 1: Workflow for histone derivatization using Acetic-2-13C anhydride. Unmodified lysines are blocked with the heavy isotope, distinguishing them from endogenous modifications.

Detailed Protocol: Chemical Derivatization

Safety Note: Acetic anhydride is corrosive and lachrymatory. Perform all steps in a fume hood.

Materials Required[1][3][4][5][7][8][9][10]
  • Reagent: Acetic-2-13C anhydride (99 atom % 13C).[2][6]

  • Buffer: 50 mM Ammonium Bicarbonate (

    
    ), pH 8.0.
    
  • Quenching Agent: Ammonium Hydroxide (

    
    ) or Hydroxylamine.[2]
    
  • Solvent: Acetonitrile (ACN), LC-MS grade.[2]

Step-by-Step Methodology
Phase 1: Histone Extraction & Preparation[1]
  • Isolate nuclei from cells (

    
     cells) using standard hypotonic lysis buffers.[2]
    
  • Extract histones using 0.2 M

    
     (sulfuric acid) for 2 hours at 4°C.
    
  • Precipitate histones with 33% TCA (Trichloroacetic acid), wash with acetone, and air dry.

  • Resuspension: Dissolve the histone pellet in 20 µL of water.

  • Buffering: Add 20 µL of 100 mM

    
     (pH 8.0) to reach a final concentration of 50 mM. Verify pH is ~8.0 using spotting paper.[2]
    
Phase 2: Acetic-2-13C Labeling (The Critical Step)

Rationale: Rapid derivatization is required to prevent side reactions.[2] The anhydride hydrolyzes quickly in water, so it must be added in excess.

  • Preparation: Prepare a fresh solution of Acetic-2-13C anhydride in dry ACN (1:3 v/v ratio). Do not store this solution.

  • Reaction: Add the anhydride/ACN mix to the histone sample in a 1:2 ratio (e.g., add 10 µL reagent to 40 µL sample).

  • Incubation: Vortex immediately and incubate at Room Temperature (RT) for 15 minutes.

  • Repeat: The reaction often does not reach 100% completion in one round due to pH drop (acetic acid byproduct).

    • Adjust pH back to 8.0 using small volumes of

      
      .
      
    • Add a second aliquot of Acetic-2-13C anhydride/ACN.[2]

    • Incubate for another 15 minutes.

  • Quenching: Add 50% Hydroxylamine or simply dry the sample down in a SpeedVac to remove excess reagent and byproducts.

Phase 3: Enzymatic Digestion[2]
  • Resuspend the dried, derivatized histones in 50 mM

    
    .
    
  • Add Trypsin (sequencing grade) at a 1:20 (enzyme:substrate) ratio.[2]

  • Incubate overnight at 37°C.

    • Note: Since Lysines are now acetylated (either endogenously or chemically), Trypsin will only cleave at Arginine (Arg) residues.[2]

Analytical Analysis & Data Interpretation

A. Mass Spectrometry (LC-MS/MS)

The goal is to calculate the Stoichiometry of Acetylation for a specific lysine (e.g., H3K9).

Spectral Discrimination:

  • Endogenous Acetyl-Lysine: Mass = Peptide + 42.01 Da.[2]

  • In-vitro (13C) Acetyl-Lysine: Mass = Peptide + 43.01 Da.[2]

Data Processing Table:

FeatureEndogenous MarkChemical Label (Acetic-2-13C)
Origin Added by HAT enzymes in vivoAdded by researcher in vitro
Target Specific Lysines (biologically regulated)All previously unmodified Lysines
Mass Shift +42.0106 Da+43.0140 Da
Interpretation Represents the "Acetylated Fraction"Represents the "Unmodified Fraction"

Calculation:


[2]

Technical Caveat: The +1 Da shift of Acetic-2-13C overlaps with the natural M+1 isotopic peak of the endogenous peptide. High-resolution MS (Orbitrap/FT-ICR) is recommended.[2] Alternatively, mathematical deconvolution algorithms must be applied to subtract the natural isotopic contribution from the labeled peak intensity.

B. NMR Spectroscopy

For structural biologists, the Acetic-2-13C label serves as a sensitive probe.[2]

  • Acquisition: Collect 2D

    
     HSQC spectra.
    
  • Signal: The

    
     methyl group provides a sharp, intense peak.
    
  • Application: Monitor chemical shift perturbations (CSP) upon titration with "Reader" proteins (e.g., BRD4). The 13C label allows you to see exactly which lysine is interacting, even in the disordered tail.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Derivatization pH dropped below 7.0 during reaction.Monitor pH after first addition; add

to maintain pH 8.0. Perform double-derivatization.[2]
Over-labeling (O-acetylation) Reaction time too long or excess reagent.[2]Treat samples with Hydroxylamine after reaction to reverse Ser/Thr O-acetylation (N-acetylation is stable).[2]
Low MS Signal Sample loss during drying or precipitation.[2]Avoid TCA precipitation for small samples; use column desalting.[2]
Overlapping Isotope Peaks +1 Da shift is insufficient for low-res MS.Ensure MS resolution > 60,000.[2] Consider using

-acetic anhydride (+3 Da) if resolution is limiting.[2]

References

  • CoMetChem Protocol: Simithy, J., et al. "Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes—a Strategy to Reveal Site-Specific Histone Acetylation and Deacetylation Rates." Analytical Chemistry, 2021.[1][3][6] [2]

  • Chemical Derivatization Foundation: Smith, C. M., et al. "Mass spectrometric characterization of human histone H3: a bird's eye view." Journal of Proteome Research, 2006.[7]

  • NMR Applications: Joto, R., et al. "Lysine acetylation of histone H4 tails diminishes their binding to DNA: An NMR study." Biochemistry, 2012.
  • Reagent Data: PubChem Compound Summary for Acetic-2-13C anhydride. [2]

Sources

Method

Application Note: Quantitative Analysis of Acetylated Natural Products using 13C NMR Spectroscopy

Introduction: Unveiling Molecular Stoichiometry with Precision The quantitative analysis of natural products is a cornerstone of drug discovery, quality control, and the development of novel biomaterials. While proton (¹...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Stoichiometry with Precision

The quantitative analysis of natural products is a cornerstone of drug discovery, quality control, and the development of novel biomaterials. While proton (¹H) NMR is a widely used quantitative tool, its application to complex mixtures of natural products can be hampered by severe signal overlap due to a narrow chemical shift range.[1] In contrast, Carbon-13 (¹³C) NMR spectroscopy offers a significantly larger chemical shift dispersion (typically 0-220 ppm), providing enhanced resolution and a clearer window into the molecular structure and composition of intricate samples.[1][2] This makes it an invaluable, albeit more challenging, technique for the precise and simultaneous quantification of multiple components in a mixture without the need for extensive separation or derivatization.[3]

Acetylation is a common natural modification and a frequent chemical derivatization step performed to enhance the bioavailability or alter the properties of natural products. Determining the degree of acetylation or quantifying the concentration of acetylated species within a complex matrix is crucial for understanding structure-activity relationships and ensuring product consistency. This application note provides a detailed, field-proven protocol for the accurate and reliable quantification of acetylated natural products using ¹³C NMR, addressing the inherent challenges of this powerful analytical technique.

The Challenge and the Solution: Overcoming the Hurdles of ¹³C qNMR

Quantitative ¹³C NMR is not as straightforward as its ¹H counterpart due to two primary factors: the long longitudinal relaxation times (T₁) of carbon nuclei and the Nuclear Overhauser Effect (NOE).[4]

  • Long T₁ Relaxation Times: Many carbon nuclei, especially quaternary carbons, have very long T₁ values, meaning they take a significant amount of time to return to their equilibrium state after being perturbed by a radiofrequency pulse.[5] For quantitative accuracy, the relaxation delay between successive scans must be at least five times the longest T₁ of interest to ensure complete relaxation.[5][6] This can lead to prohibitively long experiment times.[4]

  • Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments employ proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings. However, this decoupling also leads to the NOE, an enhancement of carbon signal intensities that is not uniform for all carbons.[2][7] This differential enhancement invalidates the direct relationship between signal integral and the number of nuclei, rendering the spectra non-quantitative.[4][7]

To overcome these challenges, a robust quantitative ¹³C NMR methodology relies on two key strategies: the use of a paramagnetic relaxation agent and an inverse-gated decoupling pulse sequence.

Experimental Workflow for Quantitative ¹³C NMR

The following diagram outlines the comprehensive workflow for the quantitative ¹³C NMR analysis of acetylated natural products.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Accurately weigh analyte and internal standard B Dissolve in deuterated solvent A->B C Add paramagnetic relaxation agent (e.g., Cr(acac)3) B->C D Transfer to NMR tube C->D E Tune and shim the probe D->E Sample Insertion F Set up inverse-gated decoupling pulse sequence E->F G Optimize acquisition parameters (D1, SW, NS) F->G H Acquire data G->H I Apply Fourier transform and phase correction H->I Raw Data (FID) J Perform baseline correction I->J K Integrate signals of interest J->K L Calculate concentration or degree of acetylation K->L

Caption: Workflow for Quantitative ¹³C NMR Analysis.

Detailed Protocols

Part 1: Sample Preparation - The Foundation of Accuracy

A meticulously prepared sample is paramount for reliable quantitative results.

Protocol 1: Sample Preparation

  • Accurate Weighing: Precisely weigh the acetylated natural product sample (typically 50-100 mg for a standard 5 mm NMR tube) and a suitable internal standard.[8] The choice of internal standard is critical; it should be a high-purity, non-volatile solid with a simple ¹³C spectrum that does not overlap with the analyte signals. Hexamethylbenzene or 1,4-dioxane are common choices.

  • Dissolution: Dissolve the weighed solids in a known volume (e.g., 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Addition of Relaxation Agent: To shorten the long T₁ relaxation times of the carbon nuclei and thus reduce the required experimental time, add a paramagnetic relaxation agent.[4][9] Chromium(III) acetylacetonate (Cr(acac)₃) is a commonly used and effective agent.[9] A concentration of 0.01 to 0.1 M is typically sufficient.[9]

    • Causality: The paramagnetic Cr³⁺ ions induce rapid relaxation of the ¹³C nuclei through dipole-dipole interactions, significantly reducing their T₁ values. This allows for shorter relaxation delays (D1) between scans without saturation, making the experiment more time-efficient.[4] However, excessive concentrations can lead to significant line broadening, so optimization may be required.[9]

  • Transfer to NMR Tube: Filter the solution if any particulate matter is present and transfer it to a high-quality NMR tube.

Part 2: NMR Data Acquisition - The Heart of the Experiment

The selection of the correct pulse sequence and acquisition parameters is the most critical step in obtaining quantitative ¹³C NMR data.

Protocol 2: NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer, and allow it to thermally equilibrate for at least 5 minutes.[5] Tune and shim the probe to ensure optimal magnetic field homogeneity, which is crucial for accurate integration.[5] For quantitative measurements, it is advisable to turn off sample spinning to avoid spinning sidebands that can interfere with integration.[5][10]

  • Pulse Sequence Selection: Select an inverse-gated decoupling pulse sequence.

    • Causality: In an inverse-gated decoupling experiment, the proton decoupler is switched on only during the acquisition of the Free Induction Decay (FID) and is switched off during the relaxation delay.[2][7] This approach provides a ¹³C spectrum with singlets (decoupled from protons) while minimizing the NOE that builds up during the relaxation delay.[2][7][11] This ensures that the signal integrals are directly proportional to the number of carbon nuclei.

  • Setting Acquisition Parameters:

    • Relaxation Delay (D1): Set a sufficiently long relaxation delay to allow for full relaxation of all carbon nuclei of interest. A common rule of thumb is to set D1 to at least 5 times the longest T₁ value.[5][6] The addition of a relaxation agent significantly shortens T₁, allowing for a much shorter D1 (e.g., 10 seconds) than would otherwise be possible.[4]

    • Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity for each scan.[10]

    • Spectral Width (SW): Ensure the spectral width encompasses all signals of interest with a clear baseline on both sides.[5]

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For acetylated natural products, a sufficient number of scans (often several hundred to a few thousand) should be acquired to obtain a good signal-to-noise ratio for the acetyl carbonyl and methyl signals, as well as for the signals of the natural product backbone.

Table 1: Recommended NMR Acquisition Parameters for Quantitative ¹³C NMR

ParameterRecommended SettingRationale
Pulse Sequence Inverse-Gated DecouplingMinimizes NOE while maintaining a decoupled spectrum.[2][7]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)Ensures complete relaxation for accurate quantification.[5][6]
Pulse Angle 90°Maximizes signal intensity per scan.[10]
Sample Spinning OffAvoids spinning sidebands that can interfere with integration.[5][10]
Spectral Width (SW) Sufficient to cover all signalsEnsures proper baseline definition.[5]
Acquisition Time (AQ) ≥ 2-3 secondsProvides adequate digital resolution.
Number of Scans (NS) As needed for S/N > 100:1Ensures high precision in integration.
Part 3: Data Processing and Analysis - Extracting Meaningful Results

Careful and consistent data processing is essential for accurate quantification.

Protocol 3: Data Processing and Quantitative Analysis

  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio. Perform a Fourier transform, followed by careful zero- and first-order phase correction to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Integration: Integrate the well-resolved signals of the acetyl group (carbonyl around 170 ppm and methyl around 21 ppm) and a characteristic, well-resolved signal from the natural product backbone. Also, integrate a signal from the internal standard.

  • Calculation:

    • Concentration of Acetylated Natural Product: The concentration of the analyte can be calculated using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * CIS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of carbons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • IS = Internal Standard

    • Degree of Acetylation (DA): If the goal is to determine the degree of acetylation of a polymer or a large molecule with multiple potential acetylation sites, the DA can be calculated by comparing the integral of the acetyl methyl or carbonyl carbon to the integral of a carbon signal from the monomer unit of the natural product backbone.

      DA (%) = [(Iacetyl / Nacetyl) / (Ibackbone / Nbackbone)] * 100

      Where:

      • Iacetyl is the integral of the acetyl methyl or carbonyl signal.

      • Nacetyl is the number of carbons giving rise to that signal (1 for the carbonyl, 1 for the methyl).

      • Ibackbone is the integral of a well-resolved signal from the natural product's repeating unit.

      • Nbackbone is the number of carbons in the repeating unit that give rise to the chosen backbone signal.

Data Presentation

The following table provides an example of how to present the quantitative results obtained from a ¹³C qNMR experiment.

Table 2: Example Quantitative Data for an Acetylated Flavonoid

Signal AssignmentChemical Shift (ppm)Integral ValueNumber of Carbons (N)Normalized Integral (I/N)Calculated Concentration (mg/mL)
Internal Standard (Hexamethylbenzene)130.2100.00616.6710.0 (by weight)
Flavonoid Backbone (C-10)105.515.23115.239.14
Acetyl Carbonyl (C=O)169.814.98114.98-
Acetyl Methyl (CH₃)21.115.05115.05-

Method Validation and Trustworthiness

To ensure the trustworthiness of the quantitative ¹³C NMR method, it is essential to perform a validation procedure. This should include assessments of:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is generally high for ¹³C NMR due to its large chemical shift range.

  • Linearity: Analyzing a series of samples with known concentrations to demonstrate a linear relationship between concentration and the NMR signal response.

  • Accuracy and Precision: Determined by replicate measurements of a certified reference material or a well-characterized in-house standard.

  • Robustness: Assessing the effect of small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle) on the results.

Conclusion

Quantitative ¹³C NMR, when performed with careful attention to experimental parameters, is a powerful and reliable method for the analysis of acetylated natural products. By employing an inverse-gated decoupling pulse sequence and a paramagnetic relaxation agent, the primary challenges of long relaxation times and the Nuclear Overhauser Effect can be effectively overcome. This approach provides a direct, non-destructive, and highly selective means to determine the concentration and degree of acetylation in complex samples, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Giraudeau, P., & Baguet, E. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. [Link]

  • Chemistry Stack Exchange. (2018). Paramagnetic relaxation in 13C nmr. [Link]

  • Nanalysis Corp. (2019). Decoupling modes on the Benchtop NMR. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • Li, H., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. RSC Advances. [Link]

  • Ravaglia, R., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Natural Products. [Link]

  • Iowa State University. Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Pauli, G. F., et al. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum? [Link]

  • Signal Processing Group. (n.d.). 13 Carbon NMR. [Link]

  • University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum? [Link]

  • Gil, R. R., & Griesinger, C. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • ResearchGate. (2016). Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of Acetic anhydride-2,2'-13C2

Technical Support Center | Stable Isotope Reagent Integrity Division Ticket ID: #ISO-13C-AC2O-PROTECT Subject: Preventing Hydrolysis of Acetic Anhydride-2,2'-13C2 Introduction: The "Zero-Water" Imperative Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Stable Isotope Reagent Integrity Division Ticket ID: #ISO-13C-AC2O-PROTECT Subject: Preventing Hydrolysis of Acetic Anhydride-2,2'-13C2

Introduction: The "Zero-Water" Imperative

Welcome to the Technical Support Center. You are likely here because you are working with Acetic Anhydride-2,2'-13C2 , a high-value isotopic reagent used for acetylation in metabolic flux analysis, structural elucidation, or tracer synthesis.

The Core Problem: Acetic anhydride (


) is highly electrophilic. In the presence of moisture, it undergoes nucleophilic attack by water, cleaving the central oxygen bond to release two molecules of acetic acid.


For 13C-labeled reagents , this is not just a chemical impurity issue—it is a catastrophic loss of isotopic enrichment. A hydrolyzed reagent introduces 13C-labeled acetic acid , which may compete in your reaction or, worse, fail to transfer the acetyl group entirely, leading to isotopic dilution and complex NMR spectra.

This guide provides a military-grade protocol to maintain reagent integrity.

Module 1: Diagnosis & Detection

Status: Assessing Reagent Viability

Q: How do I definitively confirm if my Acetic Anhydride-13C2 has hydrolyzed?

A: Do not rely on visual inspection or smell. Hydrolysis products (acetic acid) are miscible with the anhydride. You must use quantitative 1H NMR (qNMR) or FT-IR .

Diagnostic Protocol:

  • The NMR Check (Gold Standard):

    • Take a

      
       aliquot of your reagent under inert gas.
      
    • Dissolve in dry

      
       (stored over molecular sieves).
      
    • Acquire 1H NMR:

      • Acetic Anhydride-13C2: Look for the methyl doublet (due to

        
         coupling, 
        
        
        
        Hz) centered around 2.2 ppm .
      • Acetic Acid-13C2 (Impurity): Look for a methyl doublet upfield around 2.1 ppm and a broad singlet downfield (

        
         ppm) for the carboxylic acid proton.
        
    • Calculation: Integration of the methyl signals provides the molar ratio of hydrolysis.

  • The FT-IR Check (Rapid Screening):

    • Anhydride Signals: Two characteristic carbonyl stretches (symmetric/asymmetric) at ~1825 cm⁻¹ and ~1760 cm⁻¹ .

    • Hydrolysis Warning: Appearance of a broad -OH stretch (

      
       cm⁻¹) and a single carbonyl band shifting toward 1715 cm⁻¹  (acid dimer).
      

Decision Matrix:

ReagentCheck Start Start: Reagent Assessment NMR Run 1H NMR (CDCl3) Start->NMR CheckPeaks Check Methyl Region (2.0 - 2.3 ppm) NMR->CheckPeaks Clean Doublet only @ ~2.2 ppm (No Acid Peak) CheckPeaks->Clean Pure Contaminated Doublet @ ~2.1 ppm detected CheckPeaks->Contaminated Impurity Found Calc Calculate % Hydrolysis (Integral Ratio) Contaminated->Calc Decision1 < 1% Acid: Proceed with Reaction Calc->Decision1 Decision2 > 5% Acid: Purification Required or Adjust Stoichiometry Calc->Decision2

Figure 1: Decision tree for assessing isotopic reagent purity via NMR.

Module 2: Prevention & Handling (The Fortress Protocol)

Status: Active Defense

Q: What is the best way to transfer the reagent without breaking the inert atmosphere?

A: The "Open-Pour" method is forbidden. Use a Schlenk Line or Glovebox . If these are unavailable, you must use a Positive Pressure Syringe Technique .

The Positive Pressure Protocol:

  • Vessel Prep: Ensure the receiving flask is flame-dried under vacuum and backfilled with Argon/Nitrogen (

    
    ).
    
  • Septum Integrity: The reagent bottle must be sealed with a high-quality PTFE-lined septum. Never leave it uncapped.[1]

  • The Transfer:

    • Insert a

      
       line (via a small needle) into the reagent bottle to create positive pressure.
      
    • Insert the sampling syringe.

    • Draw the liquid slowly to avoid cavitation (bubbles).

    • Transfer immediately to the reaction flask through its septum.

Q: My solvent is "anhydrous." Is that enough?

A: No. Commercial "anhydrous" solvents often contain 10-50 ppm water, which is sufficient to hydrolyze micro-scale labeled reagents.

Solvent Troubleshooting Table:

SolventWater Limit for 13C-Ac2ORecommended Drying Method
Dichloromethane (DCM) < 10 ppmDistill over

or pass through activated alumina column.
Tetrahydrofuran (THF) < 10 ppmDistill over Na/Benzophenone (purple indicator required).
Pyridine < 50 ppmStore over KOH pellets or BaO; distill onto activated 4Å molecular sieves.
Acetonitrile < 10 ppmDistill over

or

.

Critical Note: Pyridine is often used as a catalyst/base.[2] Wet pyridine is the most common cause of acetylation failure. Ensure your pyridine is freshly distilled or stored over sieves [1].

Module 3: Reaction Environment & Kinetics

Status: Optimizing the Workflow

Q: Can I "save" a reaction if I suspect moisture ingress?

A: Once hydrolysis begins, it generates acetic acid, which can act as an autocatalyst in certain conditions [2]. You cannot "reverse" hydrolysis. However, you can mitigate damage:

  • Add Excess Reagent: If your budget allows, add a 10-20% excess of 13C-Ac2O to sacrifice some to the moisture ("scavenging") while leaving enough for the substrate.

  • Increase Concentration: Hydrolysis is second-order overall (first order in anhydride, first order in water). Acetylation of your substrate is often faster.[2] Increasing substrate concentration favors the desired reaction over the background hydrolysis.

Workflow Visualization:

Handling Storage Storage: -20°C, Dark, Argon WarmUp Warm to Room Temp (Prevent Condensation) Storage->WarmUp Wait 30 min Inert Inert Gas Purge (N2/Ar Balloon) WarmUp->Inert Transfer Syringe Transfer (Positive Pressure) Inert->Transfer Reaction Reaction Flask (Flame Dried) Transfer->Reaction

Figure 2: The "Fortress" handling workflow to prevent atmospheric moisture ingress.

Module 4: Storage & Waste

Status: Long-term Preservation

Q: How do I store the remaining 13C-Ac2O?

A:

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (Drierite/Silica) at the bottom.

  • Temperature: Store at 4°C to -20°C .

    • Warning: You MUST let the bottle warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly into the reagent [3].

  • Atmosphere: Always backfill with dry Nitrogen or Argon before returning to storage.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Vlasov, V. M. (2013). Mechanisms of hydrolysis of acetic anhydride. Russian Journal of Organic Chemistry.

  • Cambridge Isotope Laboratories. (n.d.). Storage and Stability of Stable Isotope Labeled Compounds.

  • Sigma-Aldrich. (n.d.). Product Specification: Acetic Anhydride-13C.

Sources

Optimization

Technical Support Center: Moisture-Sensitive ¹³C Anhydrides

A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting Welcome to the technical support center. As a Senior Application Scientist, I've seen brilliant experiments compromised by the subtlest of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting

Welcome to the technical support center. As a Senior Application Scientist, I've seen brilliant experiments compromised by the subtlest of handling errors. Among the most sensitive reagents we encounter are isotopically labeled anhydrides, such as ¹³C-labeled acetic anhydride. Their high reactivity is a double-edged sword: excellent for acylation reactions but unforgiving when exposed to atmospheric moisture.[1][2] The financial and scientific investment in ¹³C-labeled compounds is significant; protecting that investment is paramount.[3]

This guide is structured to provide you with not just the "what" but the "why" behind best practices. We'll move from foundational knowledge in our FAQ section to practical, actionable solutions in our troubleshooting and protocol guides.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a new, unopened bottle of ¹³C anhydride?

An unopened bottle should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like alcohols, amines, and strong bases.[4] The key is to prevent any possibility of moisture ingress. For long-term storage, maintaining a controlled, low-humidity environment is critical.[5][6] While room temperature is often acceptable for short periods, for hydrolytically labile compounds, storage at lower temperatures (-12°C to 4°C) under an inert atmosphere is best practice for maximizing shelf-life.[7][8]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) for long-term; Room Temperature for short-term.[7][8]Reduces the rate of any potential degradation reactions.[9]
Atmosphere Shipped under an inert atmosphere (Nitrogen or Argon).[10]Prevents reaction with atmospheric oxygen and, more importantly, moisture.
Humidity Store in a desiccator or dry cabinet.[6][11]Minimizes ambient moisture that could slowly permeate packaging over time.
Location A dedicated flammables cabinet.[12]Anhydrides are often flammable and should be segregated from oxidizers and ignition sources.[4][13]
Q2: Why is moisture such a critical issue for ¹³C anhydrides?

The core issue is hydrolysis. Anhydrides react readily with water (H₂O) to form two equivalents of the corresponding carboxylic acid.[14][15] When your anhydride is ¹³C-labeled, this hydrolysis reaction irreversibly converts your valuable labeled reagent into a less reactive, and likely undesired, carboxylic acid byproduct.

This process directly impacts your experiment in three ways:

  • Reduced Reagent Purity: The vial no longer contains pure anhydride.

  • Stoichiometric Errors: You will be adding less of the active acylating agent than calculated, leading to lower reaction yields.

  • Isotopic Dilution: The ¹³C-labeled carboxylic acid byproduct can contaminate your final product, complicating purification and analysis.

Hydrolysis anhydride ¹³C Acetic Anhydride ((¹³CH₃CO)₂O) acid Two Molecules of ¹³C Acetic Acid (2 x ¹³CH₃COOH) anhydride->acid Hydrolysis water Water (H₂O) water->acid

Caption: Hydrolysis of a ¹³C anhydride with water.

Q3: How can I verify the integrity of my ¹³C anhydride before use?

Trust, but verify. While a freshly opened bottle from a reputable supplier is generally reliable, it's a good practice to confirm its purity, especially if the bottle has been opened previously or stored for an extended period. The most direct method is ¹³C NMR spectroscopy.

A pure anhydride will show a characteristic carbonyl peak. The hydrolysis product, the carboxylic acid, will have a distinct carbonyl peak at a different chemical shift. By comparing the integration of these two peaks, you can determine the extent of degradation.

Compound TypeTypical ¹³C Carbonyl Chemical Shift (ppm)
Acid Anhydride 165 - 190 ppm
Carboxylic Acid 170 - 185 ppm
(Note: Exact shifts depend on the specific anhydride and solvent. The key is the presence of a second, distinct carbonyl peak.) [Source: 22, 38]
Troubleshooting Guide
SymptomPotential CauseRecommended Action & Explanation
Low or no yield in my acylation reaction. Degraded ¹³C Anhydride: The most common culprit. The anhydride has likely hydrolyzed, reducing the amount of active reagent available for your reaction.Verify Anhydride Purity: Run a quick ¹³C NMR on an aliquot of the anhydride. If you observe a significant peak for the corresponding carboxylic acid, the reagent is compromised and should be discarded.[16]
My final product has a lower ¹³C incorporation than expected. Partial Hydrolysis: You may have used a partially hydrolyzed anhydride. This introduces both the desired labeled acyl group and the unlabeled starting material (if the reaction is an auto-acylation) or other side products, effectively diluting your isotopic label.Improve Handling Technique: Review your reagent transfer protocol. Ensure all glassware is rigorously dried and that you are using a proper inert atmosphere technique (see Protocol 2 below) to prevent moisture exposure during withdrawal.[17][18]
I see an unexpected, polar impurity in my LC-MS or TLC analysis. Carboxylic Acid Byproduct: The ¹³C-labeled carboxylic acid formed from hydrolysis is more polar than the parent anhydride and will appear as a separate spot/peak.Confirm Impurity Identity: If possible, run a co-injection/co-spot with a standard of the expected carboxylic acid to confirm its identity. This validates that the issue stems from anhydride hydrolysis.
The septum of my Sure/Seal™ bottle is difficult to pierce or appears cracked. Septum Fatigue/Damage: Repeated punctures, especially with large-gauge needles, can compromise the septum's ability to reseal.[19] A damaged septum is a direct entry point for atmospheric moisture.Immediate Action: If the septum is visibly damaged, the reagent is at high risk. The best course of action is to transfer the remaining anhydride to a new, oven-dried, inert-gas-flushed vial with a fresh PTFE-lined septum inside a glovebox or using Schlenk line techniques.[20] For future use, always use the smallest gauge needle possible (e.g., 22-26 gauge) and pierce through the existing puncture hole when possible.[19]
Experimental Protocols
Protocol 1: Initial Receipt and Storage of a New ¹³C Anhydride Bottle

This protocol establishes a self-validating system from the moment the reagent enters your lab.

  • Inspect Packaging: Upon receipt, check that the outer packaging and the manufacturer's seal on the bottle are intact. Any breach could indicate potential exposure.

  • Log Reagent: Record the date of receipt, lot number, and intended first use date in your lab inventory.

  • Equilibrate (If Cold): If the anhydride was shipped on ice, place the unopened bottle in a desiccator at room temperature for at least 2 hours before opening. This prevents condensation of atmospheric moisture on the cold bottle surface.

  • Initial Storage: Store the unopened bottle in a designated, ventilated cabinet for flammable liquids, preferably within a secondary container.[12][21] For long-term storage (>1 month), place the bottle inside a desiccator cabinet that is periodically purged with dry nitrogen or argon.

Protocol 2: Withdrawing a Liquid ¹³C Anhydride Under Inert Atmosphere

This procedure is critical for preserving the reagent's integrity for multiple uses. The principle is to never allow moist lab air to enter the bottle. Any volume of liquid removed must be replaced by an equal volume of dry, inert gas.[10]

Preparation:

  • Glassware & Syringe: Oven-dry all glassware (e.g., reaction flask) and the syringe/needle at 125°C for at least 4 hours.[17] Assemble the syringe while hot and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Gas Setup: Prepare a balloon or Schlenk line filled with dry nitrogen or argon.

Workflow:

Workflow cluster_prep Preparation cluster_transfer Transfer cluster_final Final Steps p1 1. Purge Syringe: Flush oven-dried syringe with inert gas 5-7 times. p2 2. Prepare Bottle: Secure ¹³C Anhydride bottle. Insert inert gas inlet needle (from balloon/line) into septum. p1->p2 t1 3. Insert Syringe: Pierce septum with the purged syringe needle. Ensure needle tip is below liquid level. p2->t1 t2 4. Withdraw Reagent: Slowly pull the desired volume into the syringe. Positive pressure from inert gas will replace the volume. t1->t2 t3 5. Remove Syringe: Withdraw the reagent syringe first. t2->t3 t4 6. Remove Gas Inlet: Finally, remove the inert gas needle. t3->t4 f1 7. Dispense & Store: Dispense reagent into reaction flask. Replace polypropylene cap on bottle and return to desiccator. t4->f1

Caption: Workflow for withdrawing a moisture-sensitive reagent.

Step-by-Step Methodology:

  • Purge the Syringe: Draw inert gas into the dry syringe and expel it. Repeat this cycle 5-7 times to ensure the syringe is free of air.[19]

  • Establish Positive Pressure: Gently insert a needle connected to your inert gas source through the bottle's septum. This needle should not be submerged in the liquid. You should see a gentle outflow of gas from the needle, confirming positive pressure.

  • Insert Transfer Syringe: With the inert gas flowing, insert the needle of your purged syringe through the septum. The needle tip must be below the surface of the liquid anhydride.

  • Withdraw the Aliquot: Slowly pull back the plunger to draw the desired volume. The inert gas from the balloon/line will automatically backfill the headspace, preventing a vacuum and ingress of air.[10]

  • Remove Needles: First, remove the syringe containing your reagent. Then, remove the inert gas inlet needle.

  • Seal and Store: Immediately replace the solid polypropylene cap over the Sure/Seal™ septum cap.[19] Return the bottle to its proper storage location (desiccator).

  • Dispense: Promptly dispense the anhydride from the syringe into your reaction vessel, which should also be under an inert atmosphere.

By adhering to these principles and protocols, you can ensure the integrity of your valuable ¹³C-labeled anhydrides, leading to more reliable, reproducible, and successful experimental outcomes.

References
  • INEOS Group. (2021, May 27).
  • Echemi. (2022, May 20).
  • New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (2025, September 23).
  • VelocityEHS. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • PEI-Genesis. A Practical Guide to MSL: Handling and Storing Sensitive Components.
  • Chemistry Stack Exchange. (2023, November 4).
  • PubMed.
  • Mini-Circuits Blog. (2015, May 6). Handling Moisture Sensitive Devices.
  • IsoLab, University of Washington.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Molecular Inorganic Chemistry, University of Helsinki. (2008, April 12). Working with air and moisture sensitive compounds.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Cambridge Isotope Laboratories. Acetic anhydride-D₆ (D, 98%)
  • Backens, S., et al. (2025). Analysis of the decomposition of an anhydride-cured epoxy resin by subcritical hydrolysis. Scientific Reports.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chem-Matics (Chemistry+ Mathematics). (2021, August 22). Hydrolysis of Acetic anhydride|| Organic Chemistry. YouTube.
  • Thermo Fisher Scientific.
  • Hird, S. (2025, June 23).
  • PubMed. Decomposition of malonic anhydrides.
  • Alfa Chemistry. 13C Labeled Compounds.
  • Oregon St

Sources

Troubleshooting

Technical Support Center: Optimizing 13C-Acetylation Reactions

Welcome to the Advanced Isotope Labeling Support Center. Subject: Maximizing Yield and Atom Economy in 13C-Acetylation Ticket ID: 13C-AC-OPT-2024 Assigned Specialist: Senior Application Scientist, Isotope Synthesis Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Isotope Labeling Support Center. Subject: Maximizing Yield and Atom Economy in 13C-Acetylation Ticket ID: 13C-AC-OPT-2024 Assigned Specialist: Senior Application Scientist, Isotope Synthesis Division

Executive Summary

Introducing a Carbon-13 label via acetylation is a high-stakes synthesis. Unlike standard acetylation, where excess acetic anhydride or acetyl chloride is trivial, 13C-labeled reagents are costly (often >$500/gram) and the "atom economy" must approach 100%.

This guide addresses the three critical failure points in 13C-acetylation:

  • Hydrolysis: Loss of the active reagent to atmospheric moisture.

  • Stoichiometry Mismatch: Incomplete conversion due to poor base selection or catalyst deactivation.

  • Workup Loss: Losing water-soluble labeled products during aqueous extraction.

Module 1: Reagent Handling & The "Zero-Loss" Protocol

The Issue: [1,2-13C2]Acetyl chloride is highly volatile (bp 52°C) and reacts violently with moisture. Standard syringe techniques often lead to invisible losses via evaporation or hydrolysis in the needle dead-volume.

Protocol: The Zero-Loss Transfer System

Use this workflow for all reactions using <500 mg of labeled acetyl chloride.

Prerequisites:

  • Schlenk line (Nitrogen or Argon).

  • Oven-dried glassware (120°C, >4 hours).

  • Hamilton Gas-Tight Syringes (PTFE-tipped plungers).

Step-by-Step Methodology:

  • The "Cold-Trap" Setup: Do not dispense the reagent at room temperature. Cool the commercially supplied ampoule of 13C-acetyl chloride to -10°C (salt/ice bath) before opening. This reduces vapor pressure and prevents "fuming" losses.

  • Solvent Saturation: Pre-fill your reaction flask with the anhydrous solvent (e.g., DCM or THF) and the substrate before adding the labeled reagent.

  • The Cannula/Syringe Technique:

    • Purge the syringe with dry N2 three times.

    • Withdraw the exact volume of cold 13C-acetyl chloride.

    • Crucial: Pull a small plug of dry N2 into the needle tip immediately after withdrawal. This creates a gas buffer that prevents the liquid from dripping or hydrolyzing at the tip during transfer.

    • Inject the reagent directly into the solvent (subsurface addition), not onto the glass wall.

Visual Workflow: Inert Atmosphere Transfer

ZeroLossTransfer Reagent 13C-Acetyl Chloride (Ampoule @ -10°C) Syringe Gas-Tight Syringe (N2 Purged) Reagent->Syringe Withdraw Liquid Buffer N2 Buffer Plug (In Needle Tip) Syringe->Buffer Draw Gas Plug Reaction Reaction Flask (Subsurface Injection) Buffer->Reaction Inject into Solvent

Figure 1: The "Zero-Loss" transfer minimizes vapor pressure and atmospheric contact.

Module 2: Nucleophilic Acetylation (Alcohols & Amines)

The Issue: Standard bases (Pyridine, TEA) are often too slow for hindered alcohols, requiring excess 13C reagent to drive the reaction. This wastes the isotope.

The Solution: Use DMAP (4-Dimethylaminopyridine) catalysis.[1][2][3] DMAP acts as a "hyper-nucleophilic" transfer agent. It attacks the acetylating agent to form a highly reactive N-acylpyridinium salt, which transfers the acetyl group to the substrate 10^4 times faster than pyridine alone.

Optimized Stoichiometry Table
ComponentEquivalentsRoleNotes
Substrate 1.0ReactantLimiting reagent (usually).
13C-Reagent 1.1 - 1.2ElectrophileSlight excess ensures full conversion.
Triethylamine (TEA) 1.5 - 2.0Auxiliary BaseNeutralizes H+ produced; regenerates DMAP.
DMAP 0.05 - 0.1CatalystDo not use stoichiometric amounts.
Mechanistic Insight: The DMAP Cycle

DMAP_Cycle DMAP DMAP (Catalyst) Intermediate N-Acetylpyridinium Salt (Active Species) DMAP->Intermediate Attacks Carbonyl Base Auxiliary Base (TEA) DMAP->Base Regeneration Ac2O 13C-Ac2O / AcCl Ac2O->Intermediate Product 13C-Acetylated Product (R-OAc) Intermediate->Product Acyl Transfer Substrate Alcohol/Amine (R-OH) Substrate->Product Product->DMAP H+ Transfer Waste TEA-HCl / TEA-OAc Base->Waste

Figure 2: DMAP acts as a nucleophilic shuttle, activating the 13C-acetyl group for rapid transfer.

Module 3: Friedel-Crafts Acylation (C-C Bond Formation)

The Issue: Unlike alkylation, Friedel-Crafts acylation requires a stoichiometric amount of Lewis Acid (AlCl3).[4] The resulting ketone product complexes with the aluminum, deactivating the catalyst.

Critical Adjustment for 13C: If you use 1.0 eq of AlCl3 and 1.0 eq of 13C-acetyl chloride, the reaction will stall at ~50% conversion because the Lewis Acid gets tied up by the product.

Protocol Adjustment:

  • Lewis Acid: Use 2.2 to 2.5 equivalents of AlCl3 relative to the 13C-acetyl chloride.

  • Order of Addition: Pre-complex the 13C-acetyl chloride with AlCl3 in DCM or Nitrobenzene to form the Acylium Ion (R-C≡O+) before adding the aromatic substrate. This prevents side reactions.[4]

Module 4: Troubleshooting & FAQs

Q: My yield is low (<40%), but TLC showed full conversion.

Diagnosis: You likely lost the product during the aqueous workup. Acetylated amines and small alcohols can be surprisingly water-soluble. Fix:

  • Salting Out: Saturate the aqueous layer with NaCl during extraction.

  • Solvent Switch: Replace Diethyl Ether with Ethyl Acetate or DCM/Isopropanol (3:1) for extraction.

  • Resin Workup: Instead of a liquid-liquid extraction, add a polymer-supported scavenger (e.g., Trisamine resin) to quench excess reagent, then filter. This avoids water entirely.[5]

Q: The 13C-Acetyl Chloride "smoked" when I opened the ampoule.

Diagnosis: Hydrolysis has occurred. The "smoke" is HCl gas formed by reaction with air moisture. Fix: The reagent concentration is now unknown. You must re-titrate or, for critical GMP steps, discard and use a fresh ampoule using the Zero-Loss Protocol (Module 1).

Q: Can I use [13C]Acetic Acid instead of Acetyl Chloride?

Answer: Yes, but you need a coupling agent.

  • Method: Use DCC (Dicyclohexylcarbodiimide) or EDC with DMAP.

  • Benefit: 13C-Acetic acid is cheaper and less sensitive to moisture than the chloride.

  • Drawback: Purification is harder due to urea byproducts (DCU).

References

  • Handling of Acid Chlorides: Novachem. (2019). Safety Data Sheet: Acetyl Chloride (1-13C). Link

  • DMAP Catalysis Mechanism: Xu, S., et al. (2025). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. ResearchGate. Link

  • Friedel-Crafts Isotope Labeling: International Atomic Energy Agency (IAEA). (1980). Applications of isotopic labeling to the study of Friedel-Crafts reactions. Link

  • Purification Strategies: National Institutes of Health (NIH). (2010).[5] Separation and Purification of Multiply Acetylated Proteins. Link

  • General Acylation Protocols: BenchChem. (2024). Acetic Anhydride vs. Acetyl Chloride: A Head-to-Head Battle. Link

For further assistance, contact the Isotope Synthesis Lab at ext. 4402.

Sources

Optimization

Technical Support Center: Handling Volatile 13C-Labeled Anhydrides

Introduction: The "Gold Dust" Reagent In metabolic flux analysis and NMR structural elucidation, 13C-labeled anhydrides (e.g., Acetic Anhydride-1,1'-13C2 or Trifluoroacetic Anhydride-13C) are not merely chemicals; they a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gold Dust" Reagent

In metabolic flux analysis and NMR structural elucidation, 13C-labeled anhydrides (e.g., Acetic Anhydride-1,1'-13C2 or Trifluoroacetic Anhydride-13C) are not merely chemicals; they are high-value assets.

Unlike their unlabeled counterparts, a spill or evaporative loss here isn't just a safety hazard—it is a significant financial and data loss. A 1-gram ampoule of 13C-TFAA can cost upwards of


1,000. Furthermore, the introduction of atmospheric moisture causes rapid hydrolysis, converting your expensive anhydride into 13C-labeled acid, rendering it useless for acylation reactions.

This guide synthesizes field-proven "Zero-Loss" protocols to ensure isotopic integrity and maximum yield.

Critical Physical Properties & Hazards[1]

Before handling, you must distinguish between the two most common reagents. Their volatility profiles dictate the handling method.

ReagentBoiling Point (BP)Density (20°C)Vapor PressurePrimary Risk
Acetic Anhydride-13C ~139.5°C~1.08 g/mLLowHydrolysis (forms 13C-Acetic Acid)
Trifluoroacetic Anhydride-13C (TFAA) ~40°C ~1.51 g/mLHigh (6.3 psi) Flash Evaporation & Violent Hydrolysis

Warning: TFAA-13C boils near room temperature. Opening a warm ampoule will result in immediate, invisible loss of the reagent as gas.

Module 1: The "Zero-Loss" Handling Protocols

Protocol A: Cryogenic Syringe Transfer (Recommended for Acetic Anhydride-13C)

Use this for reagents with BP > 100°C.

  • Equilibration: Place the sealed ampoule in a desiccator for 1 hour to ensure the exterior is dry.

  • Septum Setup: If the ampoule does not have a septum, score and snap the neck, then immediately cap with a pre-dried rubber septum (Suba-Seal®).

  • Inert Purge: Insert a needle connected to an Argon/Nitrogen line (low flow) to create a positive pressure blanket.

  • Withdrawal: Use a gas-tight glass syringe (Hamilton type). Flush the syringe with inert gas 3 times before drawing the liquid.

Protocol B: Vacuum Line Transfer (MANDATORY for TFAA-13C)

Use this for reagents with BP < 50°C. Syringe transfer is too risky due to vapor pressure buildup.

The Logic: You do not "pour" or "syringe" TFAA-13C. You move it by manipulating temperature and pressure (Clausius-Clapeyron principle).

Step-by-Step Workflow:

  • Connect: Attach the source ampoule and the receiving reaction vessel to a vacuum manifold (Schlenk line).

  • Freeze: Immerse the source ampoule in liquid nitrogen (LN2) to freeze the anhydride solid.

  • Evacuate: Open the manifold to remove air from the system (create static vacuum). Close the vacuum source.

  • Transfer:

    • Place the receiving vessel in LN2.

    • Remove the LN2 from the source ampoule and allow it to warm to room temperature.

    • The temperature gradient drives the TFAA-13C vapor from the source (warm) to the receiver (cold), where it re-condenses.

  • Isolate: Once transfer is visible/complete, close the valve on the receiving vessel before removing it from the cold bath.

Visualization: Vacuum Transfer Logic

The following diagram illustrates the safe handling logic for high-volatility 13C reagents.

VacuumTransfer cluster_0 Step 1: Setup cluster_1 Step 2: Transfer Mechanism Ampoule 13C-TFAA Ampoule (Source) Manifold Schlenk Manifold (Vacuum/Inert Gas) Ampoule->Manifold Attach Warm Warm Source (High Vapor Pressure) Ampoule->Warm Thaw Receiver Reaction Vessel (Dry) Manifold->Receiver Attach Cold Cool Receiver (Low Vapor Pressure) Receiver->Cold Freeze (LN2) Warm->Cold Vapor Transport (Distillation)

Caption: Vacuum transfer relies on the temperature gradient between the source and receiver to move volatile reagents without exposure to air.

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is low, and NMR shows a large carboxylic acid peak."

Diagnosis: Hydrolysis.[1][2][3][4] The anhydride has reacted with water.[5][3][6][7] Root Cause:

  • Wet Solvent: Anhydrides scavenge water from "dry" solvents.

  • Atmospheric Leak: The septum was punctured too many times.

The Fix (Self-Validating System):

  • Pre-Test: Add a small amount of unlabeled anhydride to your reaction solvent and check via GC-MS or NMR. If acid forms, the solvent is wet.

  • Scavenger: Add activated 3Å or 4Å Molecular Sieves to the solvent 24 hours prior to adding the 13C-reagent.

Issue 2: "The TFAA-13C ampoule exploded/popped upon opening."

Diagnosis: Pressure buildup.[8] Root Cause: TFAA boils at 40°C. If stored at room temperature (25°C) and handled with warm hands, the internal pressure rises rapidly. The Fix:

  • Chill Before Use: Always cool the ampoule to 4°C (fridge) or 0°C (ice bath) for 15 minutes before opening. This lowers the vapor pressure below atmospheric levels.

Visualization: Hydrolysis Troubleshooting Tree

HydrolysisCheck Start Problem: Low Acylation Yield CheckNMR Check 13C-NMR Spectrum Start->CheckNMR Split Observe Carbonyl Region CheckNMR->Split PeakAnhydride Doublet/Split Peak (Anhydride Intact) Split->PeakAnhydride ~166 ppm (TFAA) PeakAcid Single Shifted Peak (Carboxylic Acid) Split->PeakAcid ~163 ppm (TFA) Action1 Reaction Kinetics Issue Increase Temp/Catalyst PeakAnhydride->Action1 Action2 Moisture Contamination Check Solvent Dryness PeakAcid->Action2

Caption: Diagnostic flow for distinguishing between reagent failure (hydrolysis) and kinetic failure.

Storage & Stability Guidelines

To maintain the "E-E-A-T" standard (Expertise, Experience, Authoritativeness, Trustworthiness), follow these storage rules derived from stability data:

  • The "Double-Seal" Method: Never store a punctured septum vial in the open fridge.

    • Protocol: Place the vial inside a secondary jar containing desiccant (Drierite/Silica). Parafilm the outer jar.

  • Temperature:

    • Acetic Anhydride-13C: Room temperature is acceptable if strictly dry.

    • TFAA-13C: Must be stored at 2–8°C .[9]

  • Shelf Life: Once opened, use within 30 days . The rate of hydrolysis via septum diffusion is non-negligible for 13C reagents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for vacuum transfer techniques).
  • National Institute of Standards and Technology (NIST). (n.d.). Acetic Anhydride Gas Phase IR Spectrum. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Safe Quenching of Acetic Anhydride-2,2'-13C2 Reactions

Welcome to the technical support guide for the safe and effective quenching of reactions involving Acetic Anhydride-2,2'-13C2. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the safe and effective quenching of reactions involving Acetic Anhydride-2,2'-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimental work. As the isotopic labeling at the 2,2'-positions does not alter the fundamental reactivity of the anhydride functional group, the protocols and safety considerations outlined here are applicable to both labeled and unlabeled acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of "quenching" a reaction containing acetic anhydride?

Quenching is the process of deactivating any remaining unreacted acetic anhydride in a reaction mixture.[1] This is a critical step for several reasons:

  • Safety: Acetic anhydride is a corrosive and moisture-sensitive reagent.[2][3] Neutralizing it ensures the safe handling of the reaction mixture during subsequent workup and purification steps.

  • Product Purity: If left unreacted, acetic anhydride can contaminate the final product.[1]

  • Preventing Side Reactions: Subsequent analytical or synthetic steps may involve nucleophiles that could react with residual acetic anhydride, leading to unwanted byproducts and inaccurate results.[1]

Q2: What are the recommended quenching agents for acetic anhydride?

The choice of quenching agent depends on the stability of your product and the desired workup procedure. The most common and direct quenching agent is water , which hydrolyzes acetic anhydride to form two equivalents of acetic acid.[4][5]

Other potential quenching agents include:

  • Alcohols (e.g., methanol, ethanol): These will react with acetic anhydride to form an ester and acetic acid.[6][7] This can be a suitable option if the resulting ester is easily separable from your product.

  • Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): While a base will neutralize the acetic acid formed during hydrolysis, adding it directly to a solution with a large excess of acetic anhydride is not recommended for the initial quench due to the potential for a highly exothermic reaction. A basic solution is typically used after an initial pre-quench with water or alcohol to neutralize the resulting acid.[8][9]

Q3: Are there any specific safety precautions I should take when quenching acetic anhydride?

Yes, safety is paramount. Acetic anhydride is a corrosive, flammable liquid with a pungent odor.[3][10] Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), splash goggles, a face shield, and a lab coat.[2]

  • Ventilation: Always work in a well-ventilated fume hood.[3][11]

  • Controlled Addition: The quenching reaction is exothermic.[12] The quenching agent should be added slowly and in a controlled manner, especially for larger-scale reactions.

  • Cooling: Have an ice bath readily available to cool the reaction vessel if the temperature rises too quickly.

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[13]

Q4: Does the ¹³C labeling in Acetic Anhydride-2,2'-13C2 affect the quenching process?

No, the isotopic labeling at the 2,2'-positions does not impact the chemical reactivity of the anhydride functional group. The mechanism of nucleophilic acyl substitution, which governs the quenching reaction, occurs at the carbonyl carbons. Therefore, the quenching procedures and safety precautions are identical for both labeled and unlabeled acetic anhydride.

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching of acetic anhydride reactions.

Issue 1: The quenching process is violently exothermic and difficult to control.

  • Causality: This is typically caused by adding the quenching agent too quickly or using a highly concentrated quenching solution on a large excess of acetic anhydride. The hydrolysis of acetic anhydride is an exothermic process.[12]

  • Solution:

    • Immediate Action: If the reaction begins to boil uncontrollably, raise the reaction flask out of the ice bath (if using one for initial cooling) and be prepared for potential solvent evaporation. Do not cap the flask tightly.

    • Preventative Protocol:

      • Always cool the reaction mixture in an ice bath before beginning the quench.

      • Add the quenching agent (e.g., water or methanol) dropwise via an addition funnel.

      • For larger scale reactions, consider diluting the reaction mixture with a compatible, inert solvent before quenching to help dissipate heat.

Issue 2: After quenching with water and performing an extraction, my product is still contaminated with acetic acid.

  • Causality: Acetic acid, the byproduct of hydrolysis, can be difficult to remove completely, especially if your product has some water solubility or if the product is also acidic.[14] Simple water washes may not be sufficient.

  • Solution:

    • Aqueous Base Wash: After the initial quench, perform a series of washes with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8][9] This will convert the acetic acid into sodium acetate, which is much more soluble in the aqueous layer.

      • Caution: Add the bicarbonate solution slowly, as effervescence (CO₂ evolution) will occur. Vent the separatory funnel frequently.

    • Brine Wash: After the base wash, a final wash with a saturated sodium chloride (brine) solution can help to remove residual water from the organic layer before drying.

Issue 3: I'm unsure if the quenching is complete.

  • Causality: Incomplete quenching can occur if an insufficient amount of the quenching agent is used or if the reaction is not allowed to proceed for a sufficient amount of time. While the reaction with water is generally fast, it may be slower in certain solvent systems.[12]

  • Solution:

    • Stoichiometry: Ensure you are adding at least a stoichiometric equivalent of the quenching agent to the amount of unreacted acetic anhydride. It is good practice to use a slight excess.

    • Stirring Time: After adding the quenching agent, allow the mixture to stir for a period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[9]

    • Analytical Check (if necessary): For critical applications, a small aliquot of the reaction mixture can be carefully analyzed by techniques like TLC, IR, or ¹H NMR to check for the disappearance of the characteristic acetic anhydride signals.

Experimental Protocols & Data

Protocol 1: Standard Quenching of Acetic Anhydride with Water

This protocol describes a standard, controlled method for quenching excess acetic anhydride in a reaction mixture.

Step-by-Step Methodology:

  • Preparation:

    • Ensure all required PPE is worn (gloves, goggles, face shield, lab coat).[2]

    • Set up the reaction flask in a fume hood.

    • Prepare an ice-water bath and place it under the reaction flask.

  • Cooling:

    • Cool the reaction mixture to 0 °C by immersing the flask in the ice-water bath.

  • Quenching:

    • Slowly add deionized water dropwise to the stirred reaction mixture. The addition rate should be controlled to maintain the internal temperature below 20 °C.

    • Continue stirring the mixture at 0 °C for an additional 15-30 minutes after the addition is complete to ensure full hydrolysis.[9]

  • Workup (Example with an Organic Solvent):

    • If the product is in an organic solvent, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (add slowly to avoid excessive foaming).

      • Deionized water.

      • Saturated aqueous sodium chloride (brine) solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Quantitative Data Summary
Quenching AgentMolar Ratio (Agent:Ac₂O)Key ConsiderationsByproducts
Water (H₂O)> 1:1Highly exothermic, requires cooling.[12]Acetic Acid (2 eq.)
Methanol (CH₃OH)> 1:1Exothermic, forms an ester.[6][7]Methyl Acetate, Acetic Acid
Saturated NaHCO₃Used for neutralizationDo not use for initial quench of large excess. Generates CO₂ gas.[8]Sodium Acetate, CO₂, H₂O

Visualizations

Workflow for Safe Quenching

G cluster_prep Preparation cluster_quench Quenching cluster_workup Workup & Neutralization A Reaction Mixture (contains excess Ac₂O) B Cool to 0 °C (Ice Bath) A->B Control Exotherm C Slowly Add Quenching Agent (e.g., Water) B->C D Stir for 15-30 min at 0 °C C->D Ensure Completion E Transfer to Separatory Funnel D->E F Wash with sat. NaHCO₃ (Vent Frequently!) E->F Neutralize Acetic Acid G Wash with H₂O & Brine F->G H Dry, Filter, Concentrate G->H I Pure Product H->I

Caption: A workflow diagram illustrating the key steps for safely quenching and working up a reaction containing excess acetic anhydride.

Chemical Transformation During Quenching

Caption: The chemical reaction showing the hydrolysis of acetic anhydride to acetic acid upon quenching with water.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. [Link]

  • American Welding Society. (n.d.). Acetic anhydride Safety Data Sheet. [Link]

  • Zhe. (2016). In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction? Chemistry Stack Exchange. [Link]

  • Stirling Service and Diagnostics. (2003). Solving the analysis of acetic anhydride. Laboratory Talk. [Link]

  • PanReac AppliChem. (n.d.). Acetic anhydride, ACS, (Reag. Ph. Eur., USP) - Safety Data Sheet. [Link]

  • SafetyStratus. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. [Link]

  • Carl Roth. (2024). Safety Data Sheet: Acetic acid anhydride. [Link]

  • Jouad, K., & Buxbaum, E. (2019). Remove acetic anhydride excess? ResearchGate. [Link]

  • Clark, J. (n.d.). An introduction to acid anhydrides. Chemguide. [Link]

  • INEOS Group. (2020). SAFETY DATA SHEET: Acetic anhydride. [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. [Link]

  • Wikipedia. (n.d.). Acetic anhydride. [Link]

  • Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction? r/OrganicChemistry. [Link]

  • Maffia, G., et al. (2018). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. [Link]

  • LibreTexts. (2022). Chemistry of Acid Anhydrides. [Link]

  • Chem-Matics. (2021). Hydrolysis of Acetic anhydride|| Organic Chemistry. YouTube. [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]

  • Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]

  • ioMosaic Corporation. (2024). Kinetics Development with RSM. Part 1: Acetic Anhydride-Methanol Reaction. [Link]

  • YouTube. (2016). Ethanoic Anydride 1. Reaction demos with nucleophiles. [Link]

  • Andrey K. (2014). Anhydride Reactions. YouTube. [Link]

  • LibreTexts. (2023). Acid Anhydrides react with water to form carboxylic acids. [Link]

  • HZDR. (n.d.). AUTO-CATALYTIC EFFECT OF ACETIC ACID ON THE KINETICS OF THE METHANOL / ACETIC ANHYDRIDE ESTERIFICATION. [Link]

  • LibreTexts. (2019). Reactions of Anhydrides. [Link]

  • Sciencemadness Wiki. (2024). Organic acid anhydride. [Link]

  • Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Reaction of acetic anhydride and methanol. [Link]

  • Google Patents. (n.d.). Process for the production of acetic anhydride and acetic acid.
  • YouTube. (2023). The Sulfur Chloride Route | OTC Acetic Anhydride Synthesis. [Link]

  • ResearchGate. (n.d.). 17 questions with answers in ACETIC ANHYDRIDES | Science topic. [Link]

  • ResearchGate. (2021). How to Remove traces of acetic anhydride from acetic acid?[Link]

  • Reddit. (2016). Question from Section Bank...experiment techniques. r/Mcat. [Link]

Sources

Reference Data & Comparative Studies

Validation

Verifying 13C label position in Acetic anhydride-2,2'-13C2

Topic: Verifying 13C label position in Acetic anhydride-2,2'-13C2 Content Type: Publish Comparison Guide Executive Summary In metabolic flux analysis and mechanistic drug development, the precise regiochemistry of isotop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying 13C label position in Acetic anhydride-2,2'-13C2 Content Type: Publish Comparison Guide

Executive Summary

In metabolic flux analysis and mechanistic drug development, the precise regiochemistry of isotopic labels is non-negotiable. For Acetic anhydride-2,2'-13C2 (label located at the methyl carbons), verifying that the


C isotope is incorporated exclusively at the methyl positions (

) rather than the carbonyl positions (

) is critical.

This guide compares the three primary verification methodologies—


C NMR , $^{1H NMR , and Mass Spectrometry (MS) —and establishes Quantitative Inverse-Gated 

C NMR
as the "Gold Standard" for certification. While Mass Spectrometry confirms isotopic mass, it struggles to definitively distinguish regioisomers without complex fragmentation analysis. Conversely, NMR provides a binary, unambiguous structural confirmation.

Comparative Analysis of Verification Methodologies

The following table contrasts the capabilities of available techniques for verifying the 2,2'-


C_2 isotopomer.
FeatureMethod A:

C qNMR
(Gold Standard)
Method B:

H NMR
(Rapid Screen)
Method C: GC/LC-MS (Mass Check)
Primary Output Direct Carbon IdentificationIndirect Satellite DetectionMolecular Mass / Fragmentation
Positional Accuracy Definitive (20 ppm vs 167 ppm)High (via

coupling)
Low (Requires

analysis)
Quantitation Precise (Isotopic Enrichment %)Good (Satellite Integration)Semi-Quantitative
Differentiation Clearly distinguishes Methyl vs. CarbonylDistinguishes via Coupling Constants (

)
Difficult (Acylium ion m/z 44 is identical for both)
Throughput Low (Requires long relaxation delays)High (Standard scan)High
Cost High (Instrument time + Cr(acac)

)
LowMedium

Deep Dive: The Scientific Logic

Why C NMR is the Definitive Authority

The chemical shift difference between the methyl carbon and the carbonyl carbon in acetic anhydride is approximately 145 ppm . This massive separation eliminates ambiguity.

  • Methyl Carbon (

    
    ):  Resonates at ~22 ppm .
    
  • Carbonyl Carbon (

    
    ):  Resonates at ~167 ppm .
    

If the product is correctly labeled as 2,2'-


C_2 , the 

C spectrum will show a dominant singlet (or doublet if coupling exists) at 22 ppm and virtually no signal at 167 ppm (beyond natural abundance).
The Challenge of Relaxation (T1)

C nuclei in carbonyls and methyls have long spin-lattice relaxation times (

), often exceeding 20-60 seconds.[1] Standard NMR sequences with short delays will saturate the signal, leading to inaccurate integration and underestimation of purity.
  • Solution: Use a paramagnetic relaxation agent, Chromium(III) acetylacetonate [Cr(acac)

    
    ] , to short-circuit the relaxation pathway, reducing 
    
    
    
    to < 2 seconds.

Experimental Protocols

Protocol A: Gold Standard Quantitative C NMR

Objective: Definitively prove label position and calculate isotopic enrichment >99%.

Reagents & Materials:
  • Solvent: CDCl

    
     (Note: Avoid alcohols or water to prevent solvolysis).
    
  • Relaxation Agent: Chromium(III) acetylacetonate, 99.99% (Cr(acac)

    
    ).
    
  • Standard: Internal standard (e.g., Dimethyl sulfone) if absolute concentration is required; otherwise, relative integration is sufficient.

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve 30-50 mg of Acetic anhydride-2,2'-

      
      C_2 in 0.6 mL CDCl
      
      
      
      .
    • Add 3-5 mg of Cr(acac)

      
      .[1] The solution should turn a translucent purple.
      
    • Critical: Ensure the tube is capped immediately to prevent hydrolysis by atmospheric moisture.

  • Instrument Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

      • Reasoning: Decoupling is ON during acquisition (for singlet peaks) but OFF during delay (to suppress Nuclear Overhauser Effect/NOE). NOE enhancement varies by carbon type and ruins integration accuracy.

    • Relaxation Delay (d1): Set to 5–10 seconds (sufficient with Cr(acac)

      
      ).
      
    • Sweep Width: 250 ppm (covering -10 to 240 ppm).

    • Scans (NS): 256–512 scans (High S/N required for minor impurity detection).

  • Data Analysis:

    • Phase and baseline correct the spectrum.

    • Verify Position: Confirm the major peak is at ~22 ppm .

    • Check Impurity: Integrate the region at ~167 ppm.

    • Calculation:

      
      
      
Protocol B: Rapid H NMR Screen

Objective: Quick confirmation of direct


C-

H bonding before time-consuming

C NMR.
  • Sample Prep: Standard CDCl

    
     preparation (no relaxation agent needed).
    
  • Acquisition: Standard proton parameters.

  • Interpretation:

    • 2,2'-

      
      C_2 (Correct):  The methyl singlet (
      
      
      
      2.2 ppm) splits into a widely spaced doublet due to the large one-bond coupling constant (
      
      
      ). The central "singlet" (from
      
      
      C impurity) should be <1% of the total integral.
    • 1,1'-

      
      C_2 (Incorrect):  The methyl signal appears as a doublet with a very small coupling constant (
      
      
      
      ) or a broadened singlet, as the
      
      
      C is two bonds away.

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow ensures no resources are wasted on full quantitation if the initial screen fails.

Verification_Workflow Start Start: Acetic Anhydride Sample H1_NMR Step 1: 1H NMR Screen (Check J-Coupling) Start->H1_NMR Check_J Is 1J_CH ~130 Hz observed? H1_NMR->Check_J Fail_Path STOP: Label is likely at C1 (Carbonyl) or Unlabeled Check_J->Fail_Path No (Singlet or J~6Hz) Pass_Path Step 2: 13C qNMR (Inverse Gated + Cr(acac)3) Check_J->Pass_Path Yes (Doublet) Analyze_C13 Analyze Chemical Shift Pass_Path->Analyze_C13 Result_Methyl Peak at ~22 ppm (Methyl Label) Analyze_C13->Result_Methyl Major Signal Result_Carbonyl Peak at ~167 ppm (Carbonyl Label) Analyze_C13->Result_Carbonyl Major Signal Final_QC Calculate Isotopic Enrichment (Integration > 99%) Result_Methyl->Final_QC

Caption: Analytical workflow for distinguishing regioisomers of labeled acetic anhydride.

Diagram 2: Signal Expectation Reference

Visualizing the spectral differences between the target product and its isomer.

Spectral_Logic Target Target: 2,2'-13C2 (Methyl Labeled) C13_Spec_Target 13C NMR: Signal @ 20-22 ppm Target->C13_Spec_Target Definitive MS_Frag Mass Spec (Fragment m/z 44) Ambiguous for both Target->MS_Frag Low Specificity Isomer Isomer: 1,1'-13C2 (Carbonyl Labeled) C13_Spec_Isomer 13C NMR: Signal @ 166-170 ppm Isomer->C13_Spec_Isomer Definitive Isomer->MS_Frag Low Specificity

Caption: Comparison of spectral outputs. Note that primary MS fragments often fail to distinguish these specific regioisomers.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Structural Correlation. Retrieved from [Link]

  • Nanalysis Corp. (2022).[2] Cheat codes for 13C qNMR: Using Relaxation Agents. Retrieved from [Link]

  • University of Massachusetts Amherst. (2012). How to run quantitative 13C NMR faster with Cr(acac)3. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of [2-¹³C]acetyl Derivatives

For researchers, scientists, and drug development professionals delving into the intricacies of metabolic flux, protein dynamics, and drug metabolism, stable isotope labeling coupled with mass spectrometry is an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricacies of metabolic flux, protein dynamics, and drug metabolism, stable isotope labeling coupled with mass spectrometry is an indispensable tool.[1] Among the various labeling strategies, the use of [2-¹³C]acetyl derivatives offers a powerful lens to dissect complex biological systems. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of [2-¹³C]acetyl derivatives against their unlabeled counterparts, supported by experimental insights and data-driven comparisons.

The introduction of a ¹³C-labeled acetyl group provides a distinct mass shift, enabling precise tracking and quantification of acetylation events.[2] However, the true power of this technique lies in understanding how this isotopic label alters the fragmentation patterns in a mass spectrometer, which is paramount for accurate data interpretation and structural elucidation.

The Fundamental Principles of Acetyl Group Fragmentation

Before delving into the specifics of ¹³C labeling, it is crucial to understand the typical fragmentation behavior of acetylated molecules in mass spectrometry. Acetyl groups, whether on small molecules, peptides, or metabolites, exhibit characteristic fragmentation pathways primarily influenced by the ionization method and the molecular context.

Under Electron Ionization (EI) , often used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), acetylated compounds typically undergo alpha-cleavage.[3][4] This involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43. This is a dominant and diagnostically significant peak in the mass spectra of many acetyl derivatives.[5][6]

In Electrospray Ionization (ESI) , a softer ionization technique commonly paired with Liquid Chromatography-Mass Spectrometry (LC-MS), the fragmentation is typically induced through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7][8] For acetylated peptides, a common observation is the neutral loss of ketene (CH₂=C=O), corresponding to a mass difference of 42 u.[9][10] Additionally, characteristic immonium ions for acetylated amino acids, such as the acetyllysine immonium ion at m/z 143.1 and its fragment at m/z 126.1, can serve as specific markers.[11]

The Impact of [2-¹³C] Labeling on Fragmentation Patterns

The strategic placement of a ¹³C atom at the methyl carbon of the acetyl group ([²-¹³C]acetyl) introduces a +1 Da mass shift in the acetyl moiety. This seemingly simple change has profound and predictable effects on the resulting fragment ions, providing a clear signature for the labeled species.

Comparison of Key Fragment Ions
Fragment IonUnlabeled Acetyl Derivative (m/z)[2-¹³C]acetyl Derivative (m/z)Mass Shift (Da)Common MS Technique
Acylium Ion4344+1EI-MS
Neutral Loss of Ketene4243+1ESI-MS/MS (CID/HCD)
Acetyllysine Immonium Ion143.1144.1+1ESI-MS/MS
Acetyllysine Immonium Fragment126.1127.1+1ESI-MS/MS

This predictable mass shift is the cornerstone of quantitative proteomics and metabolomics studies using [2-¹³C]acetate as a metabolic tracer. By comparing the intensities of the unlabeled and labeled fragment ions, researchers can accurately determine the extent of incorporation of the acetyl group into various biomolecules.

Visualizing the Fragmentation Pathways

To better illustrate the fragmentation process, the following diagrams depict the key fragmentation pathways for both unlabeled and [2-¹³C]acetyl derivatives.

G cluster_0 Unlabeled Acetyl Derivative cluster_1 [2-13C]acetyl Derivative Molecule_U R-NH-CO-CH3 Fragment1_U Acylium Ion (m/z 43) Molecule_U->Fragment1_U EI-MS (α-cleavage) Fragment2_U Neutral Loss of Ketene (M-42) Molecule_U->Fragment2_U ESI-MS/MS (CID/HCD) Molecule_L R-NH-CO-13CH3 Fragment1_L Acylium Ion (m/z 44) Molecule_L->Fragment1_L EI-MS (α-cleavage) Fragment2_L Neutral Loss of Ketene (M-43) Molecule_L->Fragment2_L ESI-MS/MS (CID/HCD) G Start Biological Sample Extraction Protein/Metabolite Extraction Start->Extraction Derivatization Acetylation (Unlabeled or [2-13C]) Extraction->Derivatization LC_GC Chromatographic Separation (LC or GC) Derivatization->LC_GC MS Mass Spectrometry (ESI or EI) LC_GC->MS Fragmentation MS/MS Fragmentation (CID/HCD) MS->Fragmentation Analysis Data Analysis Fragmentation->Analysis Results Identification & Quantification Analysis->Results

Caption: General workflow for the analysis of acetylated derivatives.

Alternative Approaches and Considerations

While [2-¹³C]acetyl labeling is a robust technique, other stable isotope labeling methods can also be employed for similar purposes. For instance, using ¹³C₆-glucose as a metabolic precursor allows for the tracking of carbon atoms from glucose into the acetyl-CoA pool and subsequently into acetylated molecules. [12]The choice of labeling strategy depends on the specific biological question being addressed.

Furthermore, the choice of fragmentation technique can significantly influence the information obtained. While CID and HCD are widely used, other methods like Electron Transfer Dissociation (ETD) can provide complementary information, particularly for the localization of post-translational modifications on peptides. [13]

Conclusion

The analysis of [2-¹³C]acetyl derivatives by mass spectrometry offers a precise and powerful method for investigating a wide range of biological processes. A thorough understanding of the predictable shifts in fragmentation patterns is essential for accurate interpretation of the data. By employing validated experimental protocols and considering the nuances of different mass spectrometry techniques, researchers can confidently unravel the complexities of acetylation in their systems. This guide provides the foundational knowledge and practical insights to empower researchers, scientists, and drug development professionals to effectively utilize this valuable analytical tool.

References

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. PubMed Central. Available at: [Link]

  • Fragmentation in Mass Spectrometry - YouTube. YouTube. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Available at: [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. OpenStax. Available at: [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications | ACS Chemical Biology. ACS Publications. Available at: [Link]

  • General workflow for the mass spectrometry based proteomics analysis of... ResearchGate. Available at: [Link]

  • Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides | Lebrilla. ACS Publications. Available at: [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC. NIH. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]

  • Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH. Available at: [Link]

  • Probing lysine acetylation with a modification-specific marker ion using high-performance liquid chromatography/electrospray-mass spectrometry with collision-induced dissociation. PubMed. Available at: [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF. ResearchGate. Available at: [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Comparing the Collision-Induced Dissociation of Trimethyl Lysine+ and Acetyl Lysine-H+. ChemRxiv. Available at: [Link]

  • Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Profiling the Bisecting N-acetylglucosamine Modification in Amniotic Membrane via Mass Spectrometry - PMC. NIH. Available at: [Link]

  • Use of an Acetyl Derivative to Improve GC–MS Determination of Norbuprenorphine in the Presence of High Concentrations of Buprenorphine in Urine. NIH. Available at: [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. NIH. Available at: [Link]

  • Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. Available at: [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available at: [Link]

  • Profiling the Bisecting N-acetylglucosamine Modification in Amniotic Membrane via Mass Spectrometry. ScienceDirect. Available at: [Link]

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. SpringerLink. Available at: [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. Available at: [Link]

  • Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. ResearchGate. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Wikipedia. Available at: [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis*. Journal of Analytical Toxicology. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

  • The molecular mechanism of N-acetylglucosamine side-chain attachment to the Lancefield group A carbohydrate in Streptococcus pyogenes. PubMed. Available at: [Link]

  • Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics | bioRxiv. bioRxiv. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]

Sources

Validation

Validating Isotopic Purity of Acetic-2-13C Anhydride: A Comparative Technical Guide

Executive Summary In metabolic flux analysis and drug development, the integrity of isotopic labeling is non-negotiable. Acetic-2-13C anhydride ( ) serves as a critical derivatizing agent and metabolic tracer.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis and drug development, the integrity of isotopic labeling is non-negotiable. Acetic-2-13C anhydride (


) serves as a critical derivatizing agent and metabolic tracer. However, its validation presents a dual challenge: quantifying isotopic enrichment  (atom % 

) while simultaneously verifying chemical purity (specifically, the absence of hydrolysis to acetic acid).

This guide compares the three primary validation methodologies—Mass Spectrometry (MS), Quantitative Carbon NMR (qNMR), and Proton NMR (


H-NMR) Satellite Analysis. While MS is often the default for enrichment, this guide argues that NMR provides the only self-validating system  capable of assessing both isotopic and chemical integrity in a single workflow.

Comparative Analysis of Validation Methods

The following table summarizes the performance of standard analytical techniques for this specific isotopologue.

Table 1: Comparative Performance Matrix

FeatureMethod A: Inverse Gated

C qNMR
Method B:

H-NMR Satellite Analysis
Method C: Mass Spectrometry (MS)
Primary Output Absolute Molar QuantificationIsotopic Enrichment Ratio (

C/

C)
Total Mass / Isotopologue Distribution
Chemical Purity Excellent (Resolves Acid vs. Anhydride)Good (Distinct Chemical Shifts)Poor (Hard to distinguish Acid/Anhydride without GC)
Isotopic Precision High (with Internal Standard)Very High (Direct integration of isotopomers)High
Sample Prep Complex (Requires Relaxation Agent)SimpleSimple
Destructive? NoNoYes
Cost/Time High (Long acquisition)Low (Fast acquisition)Medium
Expert Insight: Why MS Fails the "Chemical" Test

Mass spectrometry effectively measures the mass shift (+2 Da for doubly labeled anhydride), but it struggles to differentiate between Acetic-2-13C Anhydride (MW ~104) and two molecules of Acetic-2-13C Acid (MW ~62 each) appearing in the source. Without a chromatographic front-end (GC-MS), hydrolysis—the most common degradation pathway—can be masked. NMR resolves these species distinctively.

The "Gold Standard" Protocol: NMR Validation

To validate Acetic-2-13C anhydride, we employ a hybrid approach:


H-NMR for Isotopic Enrichment  and 

C-qNMR for Chemical Purity
.
Chemical Logic & Causality
  • The Problem: Anhydrides are moisture-sensitive. Using standard deuterated solvents (often "wet" with trace

    
    ) causes immediate hydrolysis, invalidating the result.
    
  • The Solution: All solvents must be dried over molecular sieves.

  • The Quantification Challenge:

    
    C nuclei have long spin-lattice relaxation times (
    
    
    
    ), typically 10–60 seconds. Standard acquisition parameters lead to signal saturation and non-quantitative integration.
  • The Fix: We introduce a paramagnetic relaxation agent, Chromium(III) acetylacetonate [Cr(acac)

    
    ] , to bypass the 
    
    
    
    bottleneck.[1]
Workflow Visualization

NMR_Workflow Sample Sample: Acetic-2-13C Anhydride Prep Prep: Dissolve in Dry CDCl3 + 0.05M Cr(acac)3 Sample->Prep Inert Atmosphere Acq_H Acquisition A: 1H NMR (16 scans) No Decoupling Prep->Acq_H Check 1 Acq_C Acquisition B: 13C qNMR (IGD) d1 > 5*T1 Acq_H->Acq_C If pure Process Processing: Zero Fill + Baseline Corr. Acq_C->Process Result Validation Report: 1. Enrichment % 2. Hydrolysis % Process->Result

Figure 1: The dual-acquisition workflow ensures both isotopic ratio (via


H) and chemical stability (via 

C) are measured.

Detailed Experimental Protocols

Experiment A: Determination of Isotopic Enrichment ( H-NMR)

This method relies on the heteronuclear spin-spin coupling (


) between the 

C label and the attached protons.
  • Sample Prep: Dissolve ~10 mg of Acetic-2-13C anhydride in 0.6 mL dry

    
    .
    
  • Acquisition: Standard 1D proton sequence (zg30).

  • Analysis:

    • The Signal: You will observe the methyl group region (~2.2 ppm).

    • The

      
      C Species:  Appears as a massive doublet  (split by 
      
      
      
      Hz).
    • The

      
      C Impurity:  Appears as a small central singlet  (no coupling).
      
  • Calculation:

    
    
    
Experiment B: Determination of Chemical Purity ( C-qNMR)

This method quantifies the ratio of Anhydride to Acid using Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Reagent Prep: Prepare a stock solution of 0.05 M Cr(acac)

    
     in dry 
    
    
    
    (approx. 17.5 mg/mL).
  • Sample Prep: Dissolve ~30 mg of sample in 0.6 mL of the relaxation agent solution.

  • Parameters (Critical):

    • Pulse Sequence: Inverse Gated Decoupling (e.g., Bruker zgig).

    • Relaxation Delay (

      
      ):  2–5 seconds (sufficient due to Cr(acac)
      
      
      
      ; without it, you would need >60s).
    • Scans: 256–512 (for S/N > 100:1).

  • Interpretation: Compare integrals of the relevant shifts (see Table 2).

Data Interpretation & Reference Values

The following chemical shifts are specific to


 referenced to TMS (0 ppm).

Table 2: Diagnostic Chemical Shifts

SpeciesMoietyNucleusChemical Shift (

)
Multiplicity (Labeled)
Acetic Anhydride Methyl (

)

H
2.22 ppm Doublet (

Hz)
Methyl (

)

C
21.8 ppm Singlet (Enriched)
Carbonyl (

)

C
166.3 ppm Doublet (

Hz)*
Acetic Acid (Impurity)Methyl (

)

H
2.10 ppm Doublet
Methyl (

)

C
20.8 ppm Singlet
Carbonyl (

)

C
176.0 ppm Doublet

*Note: The carbonyl signal in Acetic-2-13C anhydride will appear as a doublet in


C-NMR due to coupling with the labeled methyl neighbor, even if the carbonyl itself is natural abundance.
Decision Logic for Purity

Decision_Tree Start Analyze Spectra Check1 1H NMR: Singlet at 2.10 ppm? Start->Check1 Check2 1H NMR: Central Singlet at 2.22 ppm? Check1->Check2 No Result_Fail FAIL: Hydrolysis Detected Check1->Result_Fail Yes (>1%) Result_Low FAIL: Low Enrichment Check2->Result_Low High Intensity Result_Pass PASS: High Purity & Enrichment Check2->Result_Pass Trace Intensity

Figure 2: Decision matrix for lot release based on spectral data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Referenced for Cr(acac)

    
     relaxation agent protocols). [Link]
    
  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Referenced for Inverse Gated Decoupling mechanics). [Link]

Sources

Comparative

A Guide to Distinguishing Methyl and Carbonyl 13C NMR Signals in Acetyl Groups

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. Among its applications, 13C NMR pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. Among its applications, 13C NMR provides direct insight into the carbon skeleton of a molecule. A common functional group, the acetyl moiety, presents two distinct carbon environments—the methyl (CH₃) and the carbonyl (C=O)—which give rise to remarkably different signals in a 13C NMR spectrum. This guide provides an in-depth comparison of these signals, explains the underlying principles governing their differences, and offers a practical, self-validating experimental protocol for their observation.

The Fundamental Disparity: Shielding and Deshielding in the Acetyl Group

The significant difference in the 13C NMR signals for the methyl and carbonyl carbons of an acetyl group stems from their distinct electronic environments.[1] In essence, the location of a signal (its chemical shift, δ) in a 13C NMR spectrum reveals how "shielded" a carbon nucleus is from the external magnetic field by its surrounding electrons. A higher chemical shift value indicates a more "deshielded" nucleus, meaning it has less electron density around it.[2]

The carbonyl carbon is directly double-bonded to a highly electronegative oxygen atom. This oxygen atom strongly withdraws electron density from the carbonyl carbon, leading to a significant deshielding effect. Furthermore, the sp² hybridization of the carbonyl carbon contributes to this downfield shift.[1] In contrast, the methyl carbon is sp³ hybridized and is only indirectly influenced by the electronegative oxygen. This results in the methyl carbon being significantly more shielded compared to the carbonyl carbon.

The following diagram illustrates the concept of electron density and its effect on the magnetic shielding of the methyl and carbonyl carbons in an acetyl group.

G cluster_acetyl Acetyl Group cluster_shielding Magnetic Shielding & Chemical Shift C_methyl Methyl Carbon (CH₃) C_carbonyl Carbonyl Carbon (C=O) C_methyl->C_carbonyl σ-bond Shielded Highly Shielded (High Electron Density) C_methyl->Shielded Experiences more shielding Oxygen Oxygen (O) C_carbonyl->Oxygen σ-bond & π-bond Deshielded Highly Deshielded (Low Electron Density) C_carbonyl->Deshielded Experiences significant deshielding due to electronegative Oxygen Upfield Upfield Shift (Low ppm) Shielded->Upfield Downfield Downfield Shift (High ppm) Deshielded->Downfield

Caption: Influence of electron density on the chemical shifts of acetyl carbons.

Comparative Analysis of 13C NMR Chemical Shifts

The differing electronic environments of the methyl and carbonyl carbons result in their signals appearing in distinct regions of the 13C NMR spectrum. The typical chemical shift ranges for various carbon types are well-established.[3]

Carbon TypeHybridizationTypical Chemical Shift (δ) Range (ppm)Primary Influencing Factors
Acetyl Methyl (-CH₃) sp³20 - 30Attached to an electron-withdrawing carbonyl group.
Acetyl Carbonyl (C=O) sp²160 - 185 (for esters and amides)Double bond to highly electronegative oxygen, sp² hybridization.[1]
>185 (for aldehydes and ketones)

As the table illustrates, the carbonyl carbon of an acetyl group resonates at a much higher chemical shift (further downfield) than the methyl carbon. This substantial difference of over 140 ppm makes the assignment of these two signals straightforward in most cases.

Experimental Verification: 13C NMR of Ethyl Acetate

To demonstrate these principles, we will consider the 13C NMR spectrum of a common solvent, ethyl acetate (CH₃COOCH₂CH₃). This molecule contains an acetyl group, and its spectrum clearly shows the four non-equivalent carbons.[4][5]

Experimental Protocol

The following is a standard protocol for acquiring a quantitative 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of ethyl acetate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[6]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set up a standard 1D 13C NMR experiment with proton decoupling.[7] Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[5]

    • For quantitative results, ensure a sufficient relaxation delay (D1) between pulses to allow for full relaxation of all carbon nuclei. A D1 of 30 seconds is often adequate.[8]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

The following workflow diagram outlines the key steps in acquiring and interpreting the 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_results Expected Results for Ethyl Acetate prep_sample Dissolve Ethyl Acetate in CDCl₃ with TMS instrument_setup Lock, Shim, and Tune Spectrometer prep_sample->instrument_setup run_exp Run 1D ¹³C NMR with Proton Decoupling instrument_setup->run_exp process_fid Fourier Transform & Phase Correction run_exp->process_fid assign_peaks Assign Chemical Shifts Relative to TMS (0 ppm) process_fid->assign_peaks carbonyl_peak Carbonyl C=O ~171 ppm assign_peaks->carbonyl_peak ethoxy_ch2_peak Ethoxy -OCH₂- ~60 ppm assign_peaks->ethoxy_ch2_peak acetyl_ch3_peak Acetyl -CH₃ ~21 ppm assign_peaks->acetyl_ch3_peak ethoxy_ch3_peak Ethoxy -CH₃ ~14 ppm assign_peaks->ethoxy_ch3_peak

Caption: Workflow for 13C NMR analysis of ethyl acetate.

Expected Results for Ethyl Acetate

The proton-decoupled 13C NMR spectrum of ethyl acetate will exhibit four distinct singlets.[4][5] The approximate chemical shifts are as follows:

Carbon AtomApproximate Chemical Shift (δ) in CDCl₃ (ppm)
Carbonyl (C=O) 171.4
Ethoxy (-OCH₂-) 60.5
Acetyl (-CH₃) 21.0
Ethoxy (-CH₃) 14.2

(Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.)

The experimental data clearly validates the theoretical principles. The carbonyl carbon of the acetyl group appears significantly downfield at approximately 171.4 ppm, while the methyl carbon of the same group is found upfield at around 21.0 ppm.

Conclusion

The distinction between the 13C NMR signals of the methyl and carbonyl carbons in an acetyl group is a clear and illustrative example of the fundamental principles governing chemical shifts. The pronounced deshielding of the sp²-hybridized carbonyl carbon, due to the high electronegativity of the adjacent oxygen atom, results in a large downfield shift to the 160-185 ppm region. Conversely, the more shielded sp³-hybridized methyl carbon gives rise to a signal in the upfield region, typically between 20 and 30 ppm. This predictable and significant difference allows for unambiguous signal assignment, which is a critical step in the structural elucidation of molecules containing acetyl moieties.

References

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS - ResearchGate. (2025). Retrieved from [Link]

  • 13C-NMR - University of Puget Sound. (n.d.). Retrieved from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - NIH. (n.d.). Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022). Retrieved from [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

  • 16: Multinuclear - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 13 C NMR spectra of carbonyl and methyl carbons in acetyl groups of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014). Retrieved from [Link]

  • J-coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Carbon NMR Spectroscopy Basics - Scribd. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... - The Journal of Organic Chemistry. (2010). Retrieved from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved from [Link]

  • Measurements of J(C,H)-couplings | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. (2009). Retrieved from [Link]

  • NMR Chemical Shifts - The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Practical Guidelines to 13C-based NMR Metabolomics | NIST. (2019). Retrieved from [Link]

Sources

Validation

Precision in Flux: A Comparative Guide to Calculating 13C Enrichment from Mass Spectrometry Data

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Methodological Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Methodological Guide.

Executive Summary

This guide moves beyond basic definitions to rigorously compare the three dominant methodologies for calculating 13C enrichment: Matrix-Based Manual Correction , Open-Source Algorithms (IsoCor/El-Maven) , and Commercial Suites . We provide a self-validating experimental protocol and the mathematical grounding required to ensure scientific integrity.

The Physics of Enrichment: Why Raw Data Lies

Before comparing tools, one must understand the "Isotope Distortion" problem. When you feed a cell culture [U-13C]-Glucose, the mass spectrometer detects a distribution of mass isotopologues (


).

However, the intensity of the


 peak is a sum of two sources:
  • Tracer-Derived: True metabolic incorporation of the 13C tracer.

  • Natural Abundance (NA): The naturally occurring 13C present in the metabolite's carbon skeleton (and derivatization reagents in GC-MS).

The Core Directive: You cannot interpret raw ion intensities directly. You must calculate the Fractional Enrichment (FE) or Mole Percent Excess (MPE) by mathematically stripping away the NA contribution.

Comparative Analysis of Calculation Methodologies

We evaluate three approaches based on Transparency , Scalability , and Mathematical Rigor .

Method A: Matrix-Based Correction (The Mathematical Gold Standard)

This is the "First Principles" approach. It treats the relationship between measured and true distributions as a linear system:


.
  • Mechanism: A Correction Matrix (

    
    ) is constructed using binomial probabilities of natural isotopes for the specific chemical formula. The true distribution is found via matrix inversion:
    
    
    
    
  • Pros: Absolute transparency; you understand every variable. Essential for validating "black box" software.

  • Cons: Extremely tedious for large datasets; prone to human error in Excel; difficult to handle resolution effects or tracer impurity manually.

  • Verdict: Use for teaching or validating single metabolites. Unsuitable for high-throughput omics.

Method B: Open Source Algorithms (IsoCor, El-Maven, AccuCor)

These tools automate the matrix inversion or use iterative fitting algorithms. They are currently the preferred standard in academic research due to code transparency.

  • IsoCor: A Python-based tool that excels at high-resolution MS data. It corrects for both natural abundance and tracer purity (often overlooked).[1]

  • El-Maven / Polly: An integrated workflow.[2] El-Maven handles peak picking, while the Polly interface (or R-plugins) performs the isotope correction.

  • Pros: Free; highly customizable; handles resolution-dependent interference; active community support.

  • Cons: Requires some computational literacy (CLI or Python/R knowledge); dependency management can be tricky.

  • Verdict: The Best Choice for rigorous, reproducible science.

Method C: Commercial Suites (Agilent MassHunter, Thermo Compound Discoverer)
  • Mechanism: Proprietary algorithms integrated directly into the instrument control software.

  • Pros: Seamless workflow from acquisition to data; user-friendly GUIs; robust vendor support.

  • Cons: "Black Box" algorithms (difficult to verify exact math); expensive licensing; limited flexibility for custom tracer experiments (e.g., dual 13C/15N labeling).

  • Verdict: Good for routine QC, but often lacks the transparency required for novel metabolic discovery.

Summary of Performance
FeatureMatrix/ManualOpen Source (IsoCor/Maven)Commercial Suites
Transparency High (White Box)High (Open Code)Low (Black Box)
Throughput Very LowVery HighHigh
Cost Free (Time-intensive)Free

Dual Tracer Support DifficultExcellent (e.g., AccuCor)Variable
Resolution Awareness NoYesYes

Visualizing the Correction Logic

The following diagram illustrates the mathematical transformation from Raw Data to Flux-Ready Enrichment.

NA_Correction_Logic Raw_Data Raw MS Intensities (M+0, M+1, ... M+n) Inversion Matrix Inversion / Optimization (Corrected = CM⁻¹ × Raw) Raw_Data->Inversion Input Vector Formula Chemical Formula (C, H, N, O, S) Matrix_Gen Generate Correction Matrix (Binomial Probability) Formula->Matrix_Gen Matrix_Gen->Inversion CM Tracer_Purity Tracer Purity Correction (e.g., 99% 13C Glucose) Inversion->Tracer_Purity Isotopologue Dist. Final_Enrichment Fractional Enrichment (Flux-Ready Data) Tracer_Purity->Final_Enrichment

Figure 1: The Logical Flow of Natural Abundance Correction (NAC). Raw intensities must pass through matrix inversion and purity correction to yield valid enrichment data.

Recommended Experimental Protocol (Self-Validating)

To ensure Trustworthiness and Reproducibility , follow this standardized workflow using the Open Source stack (El-Maven + IsoCor).

Phase 1: Sample Preparation & Acquisition
  • Quenching: Rapidly quench metabolism using cold methanol (-80°C) to stop isotopic scrambling.

  • Extraction: Use a biphasic extraction (MeOH/H2O/Chloroform) to separate polar metabolites from lipids.

  • MS Acquisition:

    • Resolution: High Resolution (Orbitrap/TOF, >60k) is preferred to resolve 13C peaks from interfering elements (e.g., 15N or 34S shifts).

    • Scan Range: Ensure the scan range covers the full isotopologue envelope (M+0 to M+n).

Phase 2: Data Processing (The "IsoCor" Workflow)
  • Peak Picking (El-Maven):

    • Import .mzXML or .raw files.

    • Align chromatograms to correct for retention time drift.

    • Export the Raw Intensity Matrix (rows = metabolites, columns = isotopologues).

  • Correction (IsoCor/Python):

    • Input: The raw intensity CSV and a "Metabolite Database" containing chemical formulas.

    • Configuration: Set the resolution (e.g., 70,000 @ 200 m/z) and tracer purity (e.g., 0.99).

    • Execution: Run the correction algorithm.

    • Validation Check: Verify that the corrected M+0 of your unlabeled control samples is >98%. If not, your retention times or formula are incorrect.

Phase 3: Calculation of Fractional Enrichment

Once corrected intensities (


) are obtained, calculate Fractional Enrichment (

) for a metabolite with

carbons:


  • 
    : Number of 13C atoms in the isotopologue.[3]
    
  • 
    : Total number of carbon atoms in the molecule.
    

Workflow Visualization

Experimental_Workflow Start Cell Culture + 13C Tracer Quench Metabolism Quenching (-80°C MeOH) Start->Quench Timepoint t Acquisition LC-HRMS Acquisition (Full Scan) Quench->Acquisition RawData Raw Data (.mzXML) Acquisition->RawData PeakPick Peak Picking (El-Maven) RawData->PeakPick Correction NA Correction (IsoCor/AccuCor) PeakPick->Correction Raw Intensities Analysis Flux Modeling / PCA Correction->Analysis Corrected Isotopologues

Figure 2: End-to-End Workflow for 13C Enrichment Analysis. Note the critical transition from Peak Picking to NA Correction.

References

  • Fernandez, C. A., et al. (1996).[1][4] Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance. Journal of Mass Spectrometry. Link

    • Foundational paper on the m
  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[5][6] Bioinformatics.[6] Link[6]

    • Describes the IsoCor algorithm and resolution effects.
  • Su, X., et al. (2017). AccuCor: A computational platform for natural abundance correction of high-resolution mass spectrometry data. Analytical Chemistry.[2][5][6][7][8][9][10] Link

    • Best for dual-isotope labeling correction.
  • Moseley, H. N. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics. Link

    • Discusses the mathematical rigor required for high-res d
  • Elucidata. (n.d.). El-Maven: Open-source Mass Spectrometry Data Processing.Link

    • Source for the El-Maven peak picking tool.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal and Handling of Acetic-2-13C Anhydride: A Technical Guide

Executive Summary & Operational Context[1][2][3][4][5][6] Acetic-2-13C anhydride (CAS: 108-24-7, labeled) represents a unique intersection of high economic value and significant chemical hazard.[1][2] Unlike standard ace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5][6]

Acetic-2-13C anhydride (CAS: 108-24-7, labeled) represents a unique intersection of high economic value and significant chemical hazard.[1][2] Unlike standard acetic anhydride, the isotopic labeling (


C at the C2 position) necessitates a rigorous decision-making framework that balances cost recovery  with safety compliance .

This guide provides an autonomous, field-validated protocol for the disposal of this compound. It moves beyond generic SDS advice to address the specific "why" and "how" of handling moisture-sensitive, lachrymatory stable isotopes in a research environment.

Critical Safety Directive: Although


C is a stable isotope and non-radioactive , the chemical properties of the parent anhydride (corrosivity, flammability, water reactivity) remain the primary safety drivers.[2] Never  dispose of this material down the drain.[3]

Chemical Properties & Hazard Profile[1][2][8][9]

Effective disposal requires understanding the material's physical behavior. Acetic anhydride is a lachrymator (tear-inducing) and reacts violently with water.

PropertyDataOperational Implication
Molecular Formula

Stable isotope; treat as chemical, not radiological waste.[1][2][4]
Flash Point 49°C (120°F)Ignitable (D001). Static discharge precautions required.[1]
Reactivity Water-ReactiveHydrolysis Risk. violent exotherm upon contact with water.[1]
Corrosivity Corrosive to skin/eyesCorrosive (D002). Requires butyl rubber or Silver Shield gloves.[1]
Odor Threshold ~0.1 - 0.3 ppmStrong vinegar odor indicates containment breach.[1]

Decision Framework: Recovery vs. Disposal

Before initiating destruction, evaluate the material's state.[2][5] The high cost of


C enrichment often justifies recovery of unreacted starting material.
Workflow Logic Diagram

The following decision tree illustrates the operational logic for managing Acetic-2-13C Anhydride inventories.

DisposalLogic Start Acetic-2-13C Anhydride Inventory Evaluation PurityCheck Is material unreacted & >95% Pure? Start->PurityCheck Contaminated Is material contaminated or a reaction byproduct? PurityCheck->Contaminated No Recover RECOVERY PROTOCOL Distillation under inert atm PurityCheck->Recover Yes (High Value) QuantityCheck Volume Check Contaminated->QuantityCheck Store Reseal under Argon/N2 Store in Desiccator Recover->Store SmallScale Small Scale (<50 mL) In-Lab Neutralization QuantityCheck->SmallScale Residuals/Small Vol LargeScale Large Scale (>50 mL) Commercial Waste Stream QuantityCheck->LargeScale Bulk Waste RCRA Label as RCRA Waste D001 (Ignitable) + D002 (Corrosive) SmallScale->RCRA Post-Neutralization (Check pH) LargeScale->RCRA

Figure 1: Decision matrix for evaluating recovery versus destruction of isotopically labeled acetic anhydride.

Protocol A: Safe Destruction (Small Scale Neutralization)

Scope: This protocol is for neutralizing small residuals (e.g., <50 mL) remaining in syringes, vials, or glassware.[2] Mechanism: Controlled hydrolysis converts the anhydride to acetic acid (Exothermic), followed by acid neutralization.[2]


[1][2]
Required Equipment
  • Chemical Fume Hood (Face velocity >100 fpm)[1][2]

  • Ice bath

  • 1L Beaker (borosilicate glass)

  • Saturated Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    , 1M)[1][2]
  • Personal Protective Equipment (PPE): Splash goggles, face shield, nitrile gloves (double gloved) or butyl rubber.[2]

Step-by-Step Procedure
  • Preparation: Place a 1L beaker containing 500 mL of water into an ice bath inside the fume hood. Allow water to cool to <10°C.

    • Causality: The hydrolysis reaction is highly exothermic. The ice bath acts as a heat sink to prevent "runaway" boiling or splashing [1].

  • Controlled Addition: Using a dropping funnel or syringe, add the Acetic-2-13C anhydride dropwise to the chilled water.

    • Warning:NEVER add water to the anhydride.[6] This can cause flash vaporization and projection of corrosive liquid. Always add the anhydride to the water (Acid to Water rule).

  • Agitation: Stir gently (magnetic stir bar preferred) to ensure dispersion. The solution will become acidic as acetic acid forms.[7][6]

  • Neutralization: Once hydrolysis is complete (no visible oil droplets), slowly add saturated sodium bicarbonate or 1M NaOH.[2]

    • Observation: Watch for effervescence (

      
       release). Stop addition if foaming reaches 50% of beaker height.
      
  • Verification: Test pH. Continue adding base until pH is between 6 and 9.

  • Final Disposal: The resulting solution is a dilute salt solution (Sodium Acetate-

    
    C). Dispose of this aqueous mixture according to your institution's drain disposal guidelines or collect as non-hazardous aqueous waste if local regulations are strict.
    

Protocol B: Commercial Waste Stream (Large Scale)[1]

Scope: For expired bottles or bulk reaction mixtures (>50 mL). Regulatory Basis: RCRA (Resource Conservation and Recovery Act) compliance.

Acetic anhydride is regulated as a hazardous waste due to its Ignitability (D001) and Corrosivity (D002) [2].

Packaging & Labeling Requirements[1][10][11]
  • Container: Use the original glass container or a high-density polyethylene (HDPE) waste drum. Ensure the cap is a pressure-venting type if there is any risk of continued reaction.

  • Segregation: Do not mix with:

    • Oxidizers (Fire risk)[1][2]

    • Alcohols or Water (Exothermic reaction)[1][2]

    • Caustics (Violent neutralization)[1][2]

  • Labeling:

    • Chemical Name: Acetic Anhydride (Acetic-2-13C).[1]

    • Hazards: Flammable, Corrosive.[8][2][6]

    • Codes: D001, D002.

    • Isotope Note: Clearly mark "Stable Isotope - Non-Radioactive" to prevent rejection by waste handlers who might mistake "C-13" for "C-14" [3].

Emergency Response: Spills

In the event of a spill outside primary containment:

  • Evacuate & Ventilate: Vapors are lachrymatory. Clear the area immediately.

  • Do NOT Use Water: Water will accelerate the release of acetic acid vapors.[6]

  • Absorption: Use vermiculite , dry sand, or a commercial non-combustible absorbent pad [4].[2][6]

  • Neutralization (Surface): After absorbing the bulk liquid, wipe the surface with a dilute sodium bicarbonate solution to neutralize acidic residues.

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Spill->Evacuate Isolate Isolate & Ventilate Evacuate->Isolate Absorb Apply Vermiculite/Sand (NO WATER) Isolate->Absorb Collect Collect in Sealed Container Label as Hazardous Waste Absorb->Collect

Figure 2: Emergency response workflow for acetic anhydride spills.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). [Link][2]

Sources

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